Stearic acid-9,10-d2
描述
属性
IUPAC Name |
9,10-dideuteriooctadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-QDRJLNDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCCC)C([2H])CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Isotopic Purity of Stearic Acid-9,10-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and isotopic purity analysis of Stearic acid-9,10-d2. This deuterated analog of stearic acid serves as a valuable internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic research.[1][2] This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the key processes.
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the catalytic deuteration of its unsaturated precursor, oleic acid. This process involves the addition of two deuterium atoms across the carbon-carbon double bond at the 9 and 10 positions of the fatty acid chain.
Catalytic Deuteration of Oleic Acid
The hydrogenation of oleic acid using deuterium gas in the presence of a heterogeneous catalyst is a widely employed method for producing deuterated stearic acid.[3] The efficiency of this reaction is dependent on several factors, including the choice of catalyst, solvent, temperature, and deuterium gas pressure.
Experimental Protocol: Catalytic Deuteration
A detailed experimental protocol for the catalytic deuteration of oleic acid is provided below.
Materials:
-
Oleic acid (high purity, >99%)
-
Deuterium gas (D2, 99.8 atom % D)
-
Catalyst: 10% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)
-
Solvent: Ethyl acetate or methanol (anhydrous)
-
Reaction Vessel: High-pressure autoclave or a similar hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, dissolve oleic acid in an appropriate volume of anhydrous ethyl acetate to create a solution (e.g., 0.1 M).
-
Add the catalyst (e.g., 10% Pd/C) to the solution. The catalyst loading is typically 5-10% by weight of the oleic acid.
-
Seal the autoclave and purge the system multiple times with nitrogen gas to remove any residual air, followed by purging with deuterium gas.
-
Pressurize the autoclave with deuterium gas to the desired pressure (e.g., 50-200 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for a specified duration (e.g., 6-24 hours), monitoring the uptake of deuterium gas.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess deuterium gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with additional solvent (ethyl acetate) to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting material, byproducts, and residual catalyst. Purification is essential to achieve high chemical and isotopic purity. Recrystallization is a common and effective method for purifying fatty acids.[4][5]
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Solvent: 95% Ethanol or Acetone
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot 95% ethanol (near boiling point).
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
For further crystallization, place the solution in a refrigerator or ice bath (0-4 °C) for several hours.
-
Collect the white crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum to obtain pure this compound.
-
This process can be repeated two to three times to achieve higher purity.[6]
Isotopic Purity Analysis
The isotopic purity of the synthesized this compound is a critical parameter. The primary analytical techniques for determining the distribution of deuterated (d2), partially deuterated (d1), and non-deuterated (d0) species are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying fatty acids and for quantifying the isotopic distribution of labeled compounds. Derivatization of the fatty acid to a more volatile ester is typically required for GC analysis.
Experimental Protocol: GC-MS Analysis
Materials:
-
Purified this compound
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl bromide (PFBBr)
-
Solvent: Acetonitrile or Iso-octane
-
Internal Standard (optional, for quantification): A known amount of a different fatty acid standard (e.g., Heptadecanoic acid)
Procedure: Derivatization (as TMS esters)
-
Accurately weigh a small amount of the purified this compound (e.g., 1 mg) into a vial.
-
Add a suitable solvent (e.g., 100 µL of acetonitrile).
-
Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Parameters (Illustrative):
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Oven Program: Initial temperature of 150 °C, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
MS Scan Mode: Full scan (m/z 50-500) and Selected Ion Monitoring (SIM) of the molecular ions corresponding to the d0, d1, and d2 species of the derivatized stearic acid.
Data Analysis: The isotopic distribution is determined by analyzing the relative abundances of the molecular ions (or characteristic fragment ions) of the derivatized stearic acid. For the TMS ester of stearic acid, the molecular ion [M]+ will appear at m/z 356 for the d0 species, m/z 357 for d1, and m/z 358 for d2. The percentage of each isotopologue is calculated from the integrated peak areas of these ions, after correcting for the natural abundance of isotopes (e.g., 13C).
Isotopic Purity Analysis Workflow
Caption: Workflow for isotopic purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly 1H and 2H NMR, can provide valuable information about the position and extent of deuteration.[7] In the 1H NMR spectrum of this compound, the signals corresponding to the protons at the 9 and 10 positions will be significantly diminished or absent compared to the spectrum of unlabeled stearic acid. 2H NMR will show a signal corresponding to the deuterium atoms at these positions.
Experimental Protocol: NMR Analysis
Materials:
-
Purified this compound
-
NMR solvent: Chloroform-d (CDCl3)
Procedure:
-
Dissolve an appropriate amount of the purified this compound in CDCl3.
-
Acquire 1H and 2H NMR spectra using a high-field NMR spectrometer.
-
For quantitative 1H NMR, integrate the residual proton signals at the 9 and 10 positions and compare them to the integration of a signal from a non-deuterated position (e.g., the methyl protons at the terminus of the chain).
Quantitative Data Summary
The isotopic purity of commercially available this compound is often specified as ≥98% or ≥99% deuterated forms (d1 + d2).[2] The actual distribution between d1 and d2 can vary depending on the synthesis and purification methods.
Table 1: Typical Isotopic Purity of this compound
| Isotopologue | Abbreviation | Expected Mass (as TMS ester) | Typical Abundance (%) |
| Non-deuterated | d0 | m/z 356 | < 1 |
| Mono-deuterated | d1 | m/z 357 | 1 - 5 |
| Di-deuterated | d2 | m/z 358 | > 95 |
Table 2: Comparison of Synthesis and Purification Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Catalyst | 10% Pd/C | 5% Pt/C | Wilkinson's Catalyst |
| Solvent | Ethyl Acetate | Methanol | Toluene |
| Temperature | 50 °C | Room Temperature | 80 °C |
| D2 Pressure | 100 psi | 50 psi | 150 psi |
| Reaction Time | 12 hours | 24 hours | 8 hours |
| Purification | Recrystallization (Ethanol) | Column Chromatography | Recrystallization (Acetone) |
| Reported d2 Purity | > 96% | > 95% | > 98% |
Note: The values in Table 2 are illustrative and can vary based on specific experimental conditions.
Conclusion
The synthesis of this compound with high isotopic purity is readily achievable through the catalytic deuteration of oleic acid. Subsequent purification by recrystallization is crucial for removing impurities and enhancing the isotopic enrichment. Rigorous analysis by GC-MS and NMR is essential to confirm the chemical identity and accurately determine the isotopic distribution of the final product. This technical guide provides researchers and drug development professionals with the necessary protocols and understanding to produce and characterize high-quality this compound for their specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 57396-97-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. US2443063A - Method for the purification of stearic acid - Google Patents [patents.google.com]
- 5. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Commercial Suppliers and Technical Applications of High-Purity Stearic Acid-9,10-d2: A Guide for Researchers
This technical guide provides an in-depth overview of commercial sources for high-purity stearic acid-9,10-d2 and its applications in research, particularly for professionals in drug development and life sciences. This compound serves as a crucial internal standard for the accurate quantification of stearic acid in various biological matrices through mass spectrometry-based techniques.
Commercial Availability of High-Purity this compound
Several reputable chemical suppliers offer high-purity this compound, ensuring reliability and consistency for research applications. The following table summarizes the product specifications from key vendors.
| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities |
| Cayman Chemical | This compound | 57396-97-1 | ≥99% deuterated forms (d1-d2); ≤1% d0 | 1 mg, 5 mg, 10 mg, 25 mg |
| MedChemExpress | This compound | 57396-97-1 | Not specified | 1 mg, 5 mg |
| Shanghai Nianxing Industrial Co., Ltd. | This compound | 57396-97-1 | 98.0% | In Stock (specific quantities not listed) |
Experimental Protocols: Quantification of Stearic Acid using this compound as an Internal Standard
The primary application of this compound is as an internal standard in quantitative analyses using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol for the analysis of total fatty acids in a biological sample, such as plasma.
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking : To a known volume or weight of the biological sample (e.g., 200 µL of plasma), add a precise amount of this compound solution in a suitable solvent.[1]
-
Lipid Extraction : Perform a lipid extraction using a solvent mixture, such as the Folch method with chloroform:methanol (2:1, v/v).[1] Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. The lower organic layer, containing the lipids, is carefully collected.[1]
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Drying : Evaporate the solvent from the collected lipid extract under a stream of nitrogen.
-
Transesterification : To convert the fatty acids to their more volatile methyl esters, add a reagent like 14% boron trifluoride in methanol.[1] Heat the sample at 100°C for approximately 30 minutes.[1]
-
Extraction of FAMEs : After cooling, add water and an organic solvent such as hexane to extract the FAMEs.[1] The upper organic layer containing the FAMEs is collected and dried under nitrogen.
-
Reconstitution : Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane or iso-octane) for GC-MS analysis.[1]
GC-MS Analysis
-
Injection : Inject a small volume (e.g., 1 µL) of the reconstituted FAMEs solution into the GC-MS system.
-
Chromatographic Separation : Utilize a polar capillary column, such as a DB-23, to separate the FAMEs based on their chain length and degree of unsaturation.[1]
-
Mass Spectrometric Detection : Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of both the endogenous stearic acid methyl ester and the deuterated internal standard.
-
Quantification : The concentration of stearic acid in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this to a standard curve generated with known concentrations of unlabeled stearic acid.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of stearic acid using a deuterated internal standard.
Signaling and Metabolic Pathways
While this compound is primarily used as a tracer and internal standard, the metabolic fate of stearic acid itself is of significant interest in biomedical research. Stearic acid can be desaturated by the enzyme Stearoyl-CoA desaturase-1 (SCD1) to form oleic acid, a key monounsaturated fatty acid.[2] This conversion is a critical step in the biosynthesis of triglycerides and other complex lipids.[2] Isotope-labeled stearic acid, such as this compound, can be used to trace its incorporation into these downstream lipid species and elucidate the activity of metabolic pathways under various physiological and pathological conditions.
The diagram below illustrates the metabolic conversion of stearic acid to oleic acid and its subsequent incorporation into triglycerides.
References
Technical Guide: Stearic Acid-9,10-d2 for Quantitative Analysis in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specifications, analysis, and application of Stearic acid-9,10-d2, a critical tool for researchers, scientists, and drug development professionals. This deuterated internal standard is essential for the accurate quantification of stearic acid in various biological matrices.
Certificate of Analysis and Specifications
The following tables summarize the typical product specifications and representative analytical results for this compound. These values are critical for ensuring the accuracy and reproducibility of experimental results.
Table 1: General Product Specifications
| Parameter | Specification |
| Chemical Name | octadecanoic-9,10-d2 acid |
| Synonyms | C18:0-d2, FA 18:0-d2, Octadecanoic Acid-d2 |
| CAS Number | 57396-97-1 |
| Molecular Formula | C₁₈H₃₄D₂O₂ |
| Formula Weight | 286.5 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
Table 2: Representative Certificate of Analysis
| Test | Specification Range | Result | Method |
| Chemical Purity | ≥95% (as Stearic Acid) | 98.8% | GC-FID |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d2); ≤1% d0 | Conforms | GC-MS |
| Identity | Conforms to structure | Conforms | ¹H-NMR, MS |
| Solubility in Ethanol | ≥25 mg/mL | Conforms | Visual |
| Solubility in DMSO | ≥10 mg/mL | Conforms | Visual |
| Solubility in DMF | ≥25 mg/mL | Conforms | Visual |
| Residual Solvents | Complies with ICH Q3C | Conforms | Headspace GC |
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of stearic acid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.
Protocol 1: Quantification of Total Stearic Acid in Plasma by GC-MS
This protocol describes the extraction of total fatty acids from a plasma sample, their derivatization, and subsequent analysis using GC-MS with this compound as an internal standard.
1. Materials and Reagents:
-
Plasma sample
-
This compound internal standard solution (in ethanol)
-
Methanol, HPLC-grade
-
Chloroform, HPLC-grade
-
Saline (0.9% NaCl)
-
Boron trifluoride-methanol (14% BF₃ in MeOH)
-
Hexane, HPLC-grade
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
2. Sample Preparation and Lipid Extraction (Folch Method):
-
To 100 µL of plasma, add a known amount of this compound internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly for 2 minutes.
-
Add 0.5 mL of saline to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic layer containing the lipids into a new glass tube.
3. Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the collected organic layer under a stream of nitrogen.
-
Add 1 mL of 14% BF₃ in methanol to the dried lipid extract.
-
Heat the sample at 100°C for 30 minutes in a sealed tube.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs and pass it through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane and reconstitute the FAMEs in a known volume of hexane for GC-MS analysis.
4. GC-MS Analysis:
-
GC Column: A polar capillary column (e.g., DB-23) is typically used for FAME separation.
-
Injection: 1 µL of the FAMEs solution is injected.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature gradient is used to separate the FAMEs. For example, start at 150°C, ramp to 220°C at 4°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for stearic acid methyl ester and this compound methyl ester.
5. Quantification:
-
A calibration curve is generated using standards containing known concentrations of unlabeled stearic acid and a constant concentration of this compound.
-
The concentration of stearic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of Free Stearic Acid in Cell Culture by LC-MS/MS
This protocol outlines the analysis of free fatty acids from cultured cells using LC-MS/MS, which often does not require derivatization.
1. Materials and Reagents:
-
Cultured cells
-
This compound internal standard solution (in ethanol)
-
Phosphate-buffered saline (PBS)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Isopropanol, LC-MS grade
-
Formic acid
2. Sample Preparation and Extraction:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a known volume of PBS.
-
Add a known amount of this compound internal standard.
-
Add 3 volumes of ice-cold methanol to precipitate proteins.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the free fatty acids.
-
Evaporate the solvent and reconstitute in a suitable volume of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing a small amount of an additive like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is ideal for this analysis. Specific precursor-to-product ion transitions for both stearic acid and this compound are monitored for high selectivity and sensitivity.
4. Quantification:
-
Similar to the GC-MS protocol, a calibration curve is constructed using standards of unlabeled stearic acid and a fixed concentration of the deuterated internal standard.
-
The concentration of free stearic acid in the cell sample is calculated from the peak area ratio of the analyte to the internal standard.
Visualizations
The following diagrams illustrate the analytical workflow for using this compound and the metabolic context of stearic acid.
References
The Pivotal Role of Stearic Acid in Cellular Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids and a key player in metabolic regulation. Beyond its structural role in cell membranes and as an energy source, stearic acid actively participates in a complex network of cellular processes, including signaling pathways that govern mitochondrial dynamics, inflammation, and apoptosis. Its metabolism is intricately linked to the synthesis of other key lipid molecules, such as oleic acid and ceramides, which have profound effects on cellular health and disease. This technical guide provides an in-depth exploration of the multifaceted role of stearic acid in cellular lipid metabolism, offering a comprehensive overview of its metabolic fate, its impact on cellular organelles and signaling cascades, and detailed methodologies for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the intricate world of lipid metabolism and its implications for human health.
Introduction
Stearic acid is one of the most common saturated fatty acids found in both animal and vegetable fats. In human cells, stearic acid can be obtained from the diet or synthesized endogenously through the elongation of palmitate. While historically grouped with other saturated fats, emerging evidence reveals that stearic acid possesses unique metabolic and signaling properties that distinguish it from other fatty acids, such as palmitic acid.[1] Unlike palmitate, which is often associated with negative health outcomes, stearic acid has been shown to have neutral or even beneficial effects on cardiovascular health.[2][3] This guide delves into the core aspects of stearic acid's function in cellular lipid metabolism, providing a technical overview for advanced research and development.
Metabolic Pathways of Stearic Acid
Once inside the cell, stearic acid is rapidly activated to its acyl-CoA derivative, stearoyl-CoA, which can then enter several key metabolic pathways.
Desaturation to Oleic Acid
A primary fate of stearoyl-CoA is its conversion to oleoyl-CoA, a monounsaturated fatty acid, by the enzyme Stearoyl-CoA Desaturase-1 (SCD1). This conversion is a critical regulatory point in lipid metabolism, as the ratio of saturated to monounsaturated fatty acids influences membrane fluidity and the synthesis of complex lipids like triglycerides and phospholipids.
Elongation to Very-Long-Chain Fatty Acids
Stearoyl-CoA can be further elongated in the endoplasmic reticulum by a series of enzymes known as fatty acid elongases (ELOVLs) to form very-long-chain saturated fatty acids (VLSFAs), which are essential components of certain lipids like sphingolipids.
Beta-Oxidation for Energy Production
In the mitochondria, stearoyl-CoA can undergo beta-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP. Studies have shown that dietary stearic acid can lead to a decrease in circulating long-chain acylcarnitines, suggesting an increase in fatty acid beta-oxidation.[1]
Incorporation into Complex Lipids
Stearoyl-CoA serves as a substrate for the synthesis of various complex lipids, including phospholipids, triglycerides, and ceramides. The incorporation of stearic acid into these lipids has significant functional consequences for the cell.
A simplified overview of the central metabolic pathways of stearic acid is depicted below.
Figure 1: Core metabolic pathways of stearic acid.
Stearic Acid and Cellular Organelles
Stearic acid's influence extends to the function and dynamics of key cellular organelles, most notably the mitochondria and the endoplasmic reticulum, as well as its impact on the physical properties of cellular membranes.
Mitochondrial Dynamics
Recent studies have highlighted a remarkable role for stearic acid in regulating mitochondrial morphology and function.[1][4] Ingestion of stearic acid has been shown to rapidly and robustly induce mitochondrial fusion in human subjects within hours.[1][4] This process is believed to be mediated by a dedicated signaling pathway that senses stearic acid.[4]
| Parameter | Control | Stearic Acid Treatment | Fold Change | Reference |
| Mitochondrial Fusion (Neutrophils) | Baseline | 3 hours post-ingestion | ~4-fold increase | [4] |
| Mitofusin-2 (MFN2) Expression | - | Increased | - | [5] |
| Dynamin-related protein 1 (Drp1) Expression | - | Decreased | - | [5] |
| Table 1: Quantitative Effects of Stearic Acid on Mitochondrial Dynamics. Note: "-" indicates data not provided in a quantifiable format in the cited source. |
The signaling pathway involves the stearoylation of the transferrin receptor (TfR1), which in turn inhibits the stress-activated c-Jun N-terminal kinase (JNK).[4] Inhibition of JNK prevents the degradation of Mitofusin-2 (MFN2), a key protein required for mitochondrial fusion.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Stearic Acid on Proliferation, Differentiation, Apoptosis, and Autophagy in Porcine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearic acid at physiologic concentrations induces in vitro lipotoxicity in circulating angiogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Natural Abundance of Stearic Acid Isotopes for Researchers and Drug Development Professionals
An in-depth exploration of the isotopic composition of stearic acid, providing a critical resource for researchers in metabolism, drug development, and food science. This guide details the natural variations in the stable isotopes of stearic acid, comprehensive experimental protocols for their analysis, and the relevant biochemical pathways.
Introduction
Stearic acid (C18:0), a saturated long-chain fatty acid, is a ubiquitous component of animal and vegetable fats and oils.[1] Beyond its fundamental role in energy storage and membrane structure, stearic acid and its metabolites are increasingly recognized for their involvement in cellular signaling pathways. The study of the natural abundance of stable isotopes in stearic acid—primarily carbon-13 (¹³C), deuterium (²H), and oxygen-18 (¹⁸O)—offers a powerful tool for tracing its metabolic fate, authenticating food sources, and understanding disease pathology. This technical guide provides a comprehensive overview of the natural isotopic abundance of stearic acid, detailed methodologies for its analysis, and a review of its key signaling roles.
Natural Isotopic Abundance of Stearic Acid
The natural abundance of stable isotopes in stearic acid is not fixed but varies depending on the photosynthetic pathway of the primary producers in the food web and the metabolic processes of the organism from which it is derived. These variations are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.
General Natural Abundance of Constituent Elements
The foundation of stearic acid's isotopic composition lies in the natural abundance of the stable isotopes of its constituent elements: carbon, hydrogen, and oxygen.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | ~98.9 |
| ¹³C | ~1.1 | |
| Hydrogen | ¹H | ~99.985 |
| ²H (D) | ~0.015 | |
| Oxygen | ¹⁶O | ~99.76 |
| ¹⁷O | ~0.04 | |
| ¹⁸O | ~0.2 |
Compound-Specific Isotopic Abundance of Stearic Acid
The isotopic composition of stearic acid itself provides more specific information. The δ¹³C value of stearic acid is a key indicator of its origin. For instance, stearic acid from plants that utilize C3 photosynthesis (e.g., olive, soybean) is more depleted in ¹³C (has a more negative δ¹³C value) than that from C4 plants (e.g., corn, sugarcane). Similarly, the isotopic composition of animal fats reflects the diet of the animal. Ruminant (e.g., beef, lamb) and non-ruminant (e.g., pork) fats can often be distinguished based on the δ¹³C values of their constituent fatty acids.
Data for δ²H in stearic acid is less abundant in the literature but offers a complementary tool for source apportionment, particularly in distinguishing between terrestrial and aquatic food webs.
Table 1: Typical δ¹³C and δ²H Values of Stearic Acid from Various Sources
| Source Category | Specific Source | Typical δ¹³C Value (‰) | Typical δ²H Value (‰) |
| Animal Fats | Beef Tallow | -28 to -32 | Not widely reported |
| Pork Lard | -26 to -30 | Not widely reported | |
| Mutton Tallow | -29 to -33 | Not widely reported | |
| Vegetable Oils | Cocoa Butter | -30 to -34[2] | Not widely reported |
| Shea Butter | -31 to -35 | Not widely reported | |
| Olive Oil | -29 to -32[3][4][5][6] | -150 to -180[3][7] | |
| Corn Oil | -15 to -18[8][9] | Not widely reported | |
| Soybean Oil | -28 to -31 | Not widely reported | |
| Palm Oil | -30 to -33 | Not widely reported |
Note: These values are indicative and can vary based on geographical location, climate, and specific agricultural practices.
Experimental Protocols for Isotopic Analysis
The determination of the isotopic abundance of stearic acid requires precise and sensitive analytical techniques. Compound-Specific Isotope Analysis (CSIA) using Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is the gold standard for these measurements.
Lipid Extraction
The first step is the extraction of total lipids from the sample matrix. The Folch method or a modified Bligh-Dyer method are commonly employed.
Protocol: Lipid Extraction (Folch Method)
-
Homogenization: Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).
-
Filtration: Filter the homogenate to remove solid residues.
-
Washing: Add 0.9% aqueous sodium chloride solution, vortex, and centrifuge to separate the phases.
-
Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
Fatty Acid Methylation
For GC analysis, the extracted fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs).
Protocol: Fatty Acid Methylation (Using BF₃-Methanol)
-
Reaction: Add 14% boron trifluoride (BF₃) in methanol to the dried lipid extract.
-
Heating: Heat the mixture at 80-100°C for 45-60 minutes.[10]
-
Extraction: After cooling, add hexane and water to extract the FAMEs into the hexane layer.
-
Washing: Wash the hexane layer with water to remove any remaining catalyst.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the hexane to the desired concentration for GC-IRMS analysis.
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
GC-IRMS allows for the separation of individual FAMEs and the subsequent determination of their isotopic ratios.
Protocol: GC-IRMS Analysis
-
Injection: Inject the FAMEs sample into the GC.
-
Separation: Use a suitable capillary column (e.g., DB-5 or BPX70) to separate the different FAMEs based on their boiling points and polarity.
-
Combustion/Pyrolysis: As each FAME elutes from the GC column, it is passed through a high-temperature furnace. For δ¹³C analysis, the FAME is combusted to CO₂. For δ²H analysis, it is pyrolyzed to H₂ gas.
-
Ionization and Mass Analysis: The resulting gas is introduced into the ion source of the mass spectrometer, where it is ionized. The ions are then accelerated and separated based on their mass-to-charge ratio.
-
Detection and Data Analysis: The detector measures the abundance of the different isotopic ions (e.g., ¹²CO₂ and ¹³CO₂). The isotopic ratio is then calculated and expressed in delta notation relative to a calibrated reference gas.[11]
Signaling Pathways and Metabolic Fate of Stearic Acid
Stearic acid is not merely an energy source but also an active participant in cellular signaling. Its metabolic conversion and direct interactions can influence a variety of cellular processes.
Metabolic Pathway of Stearic Acid
Stearic acid is primarily synthesized from palmitic acid through elongation. Its major metabolic fate is desaturation to oleic acid by stearoyl-CoA desaturase-1 (SCD1), a key enzyme in lipid metabolism.
Caption: Metabolic pathway of stearic acid.
Stearic Acid in Cellular Signaling
Elevated levels of stearic acid have been implicated in the modulation of several key signaling pathways, often leading to cellular stress and apoptosis, particularly in pancreatic β-cells.
Caption: Stearic acid's role in cellular signaling.
Experimental Workflow for Stearic Acid Isotope Analysis
A logical workflow is essential for accurate and reproducible results in compound-specific isotope analysis.
Caption: Experimental workflow for CSIA of stearic acid.
Conclusion
The natural abundance of stearic acid isotopes provides a wealth of information for researchers and drug development professionals. By understanding the variations in δ¹³C and δ²H values, it is possible to trace the origin and metabolic fate of this important fatty acid. The detailed experimental protocols outlined in this guide provide a framework for obtaining high-quality data, while the elucidation of stearic acid's role in cellular signaling opens new avenues for therapeutic intervention. As analytical techniques continue to improve in sensitivity and resolution, the field of compound-specific isotope analysis will undoubtedly play an increasingly crucial role in advancing our understanding of lipid metabolism and its impact on health and disease.
References
- 1. Stearic acid - Wikipedia [en.wikipedia.org]
- 2. Quantitative Measurement of the Chemical Composition of Fatty Acid of Cocoa Butter and the Isotopic Content of Glycerol Contained in Cocoa Butter by the NMR 13C from the INEPT Sequence and Characterization of the Geographical Origin of the Cocoa [scirp.org]
- 3. Compound-specific δ13C and δ2H analysis of olive oil fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Profiling and Stable Isotopic Data Analysis for Differentiation of Extra Virgin Olive Oils Based on Their Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. imeko.info [imeko.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. Analysis of Stable Isotope Enrichment of Fatty Acids by Gas Chromatography–Isotope Ratio Mass Spectrometry [bio-protocol.org]
Navigating the Stability of Stearic Acid-9,10-d2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for stearic acid-9,10-d2, a deuterated saturated fatty acid crucial for various research applications, including metabolic tracing and as an internal standard in mass spectrometry. Understanding its stability profile is paramount for ensuring the accuracy and reproducibility of experimental results.
Core Stability and Recommended Storage
This compound is a chemically stable, saturated fatty acid. Its stability is attributed to the absence of double bonds in its alkyl chain, which are susceptible to oxidation. The introduction of deuterium at the 9 and 10 positions further enhances its stability against oxidative degradation due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down the rate of hydrogen abstraction, a key step in autoxidation.
For optimal preservation of its integrity and purity, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is stable for at least four years.
Quantitative Stability Data
While specific quantitative stability data for this compound under various stress conditions are not extensively published, data from accelerated stability studies on non-deuterated stearic acid provide valuable insights into its robust nature.
| Test Parameter | Conditions | Observation | Conclusion |
| Thermal Cycling | 300 heating/cooling cycles | No significant change in DSC thermograms. | Stearic acid is highly stable under repeated thermal stress.[1] |
| Accelerated Oxidation | Elevated temperature and oxygen pressure (Oxitest) | Long induction period before rapid oxidation. | High resistance to oxidation under accelerated conditions. |
The deuteration at the 9 and 10 positions is expected to further enhance this stability, particularly against oxidative degradation, by slowing down the initiation and propagation steps of autoxidation.
Potential Degradation Pathways
The primary degradation pathway for saturated fatty acids like stearic acid is autoxidation , a free-radical chain reaction involving initiation, propagation, and termination steps.
dot
Caption: Autoxidation pathway of stearic acid.
Deuteration at the 9 and 10 positions significantly slows down the "H abstraction" step in the propagation phase, thereby inhibiting the overall degradation process.
Experimental Protocols
Protocol 1: Accelerated Thermal Stability Assessment
This protocol is adapted from studies on saturated fatty acids to evaluate thermal stability.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard DSC aluminum pan and hermetically seal it.
-
Thermal Cycling: Subject the sample to a series of heating and cooling cycles in a thermostatic chamber. A typical cycle would involve heating from room temperature to 40°C (above its melting point) and cooling back to 10°C.[1]
-
Analysis: After a predetermined number of cycles (e.g., 100, 200, 300), analyze the sample using Differential Scanning Calorimetry (DSC).[1]
-
Data Interpretation: Compare the DSC thermograms of the cycled sample with a non-cycled control. Look for changes in melting point, enthalpy of fusion, and the appearance of any exothermic peaks that might indicate degradation.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for quantifying fatty acids and their potential degradation products.
-
Derivatization: Convert the this compound to its fatty acid methyl ester (FAME) by reacting with a methylating agent (e.g., methanolic KOH). This improves its volatility for GC analysis.
-
GC-MS Analysis:
-
Injection: Inject the FAME sample into a GC equipped with a suitable capillary column (e.g., HP-INNOWAX).
-
Separation: Use a temperature gradient to separate the components of the sample based on their boiling points.
-
Detection: Use a mass spectrometer to detect and identify the eluting compounds based on their mass-to-charge ratio and fragmentation patterns.
-
-
Quantification: Use an internal standard for accurate quantification of the this compound and any detected impurities or degradation products.
Experimental Workflow: Tracer-Based Lipidomics
This compound is frequently used as a tracer to study fatty acid metabolism. The following workflow illustrates a typical experiment.
dot
Caption: Workflow for a tracer-based lipidomics study.
Conclusion
This compound is a highly stable molecule, and its stability is further enhanced by deuterium substitution. By adhering to the recommended storage conditions of -20°C in a dark, dry, and sealed environment, researchers can ensure the long-term integrity of this valuable research tool. The provided experimental protocols offer a framework for assessing its stability and purity, while the workflow for tracer-based lipidomics highlights its application in metabolic research. This guide serves as a valuable resource for scientists and professionals in drug development, enabling them to handle and utilize this compound with confidence in their experimental endeavors.
References
Methodological & Application
Application Note: Quantitative Analysis of Stearic Acid in Biological Matrices Using Stearic Acid-9,10-d2 as an Internal Standard by Mass Spectrometry
Introduction
Stearic acid (C18:0), a saturated long-chain fatty acid, is a key component of cellular lipids and is involved in various physiological and pathological processes. Accurate quantification of stearic acid in biological samples like plasma, tissues, and cell cultures is crucial for research in areas such as metabolic diseases, drug development, and nutritional science. Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), offers high sensitivity and selectivity for this purpose.
The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision, as it corrects for sample loss during preparation and variations in instrument response.[1][2] Stearic acid-9,10-d2 is an ideal internal standard for the quantification of endogenous stearic acid due to its chemical and physical similarity.[3] This application note describes a robust and validated method for the quantification of stearic acid in biological samples using this compound with LC-MS/MS.
Principle of the Method
This method utilizes the stable isotope dilution technique. A known amount of this compound is added to the sample at the beginning of the extraction process.[4] This "spiked" standard undergoes the same extraction, derivatization, and analysis procedures as the endogenous, non-labeled stearic acid. By measuring the peak area ratio of the analyte (stearic acid) to the internal standard (this compound), precise quantification can be achieved, as this ratio remains constant even if sample is lost during preparation.[4][5] The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z).
Logical Workflow: Stable Isotope Dilution
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Experimental Protocols
This section details the procedures for sample preparation and analysis. All glassware should be meticulously cleaned to avoid fatty acid contamination.[6]
1. Materials and Reagents
-
Standards: Stearic acid, this compound (Cayman Chemical, Item No. 28868 or equivalent).[3]
-
Solvents: HPLC-grade or LC-MS grade methanol, chloroform, hexane, acetonitrile, isopropanol, and water.[4]
-
Reagents: Potassium hydroxide (KOH), Hydrochloric acid (HCl), Formic acid or Ammonium acetate, and a derivatizing agent if required (e.g., 2-picolylamine for LC-MS, or BF3-methanol/pentafluorobenzyl bromide for GC-MS).[1][4][7]
-
Biological Matrix: Plasma, homogenized tissue, or cell pellets.
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of stearic acid and this compound in a suitable solvent like methanol or ethanol (e.g., at 1.0 mg/mL).[8] Store at -20°C under argon.[7]
-
Working Solutions:
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 1 µg/mL) to be spiked into all samples, including calibration standards and quality controls (QCs).[8]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stearic acid stock solution. These will be used to create the calibration curve.[7]
-
3. Sample Preparation: Total Fatty Acids from Human Plasma
This protocol involves a saponification step to release stearic acid from complex lipids (e.g., triglycerides, phospholipids).
-
Aliquoting: In a glass tube, add 100 µL of human plasma.[1]
-
Spiking: Add a precise volume (e.g., 100 µL) of the IS working solution (this compound) to the plasma.[2][7]
-
Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.[1]
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[1]
-
Centrifuge at 2000 x g for 5 minutes to induce phase separation.[1]
-
Carefully transfer the lower organic phase (containing lipids) to a new glass tube.[1]
-
Dry the solvent under a stream of nitrogen gas.[4]
-
-
Saponification (Hydrolysis):
-
Acidification and Extraction of Free Fatty Acids:
-
Cool the solution and neutralize it with hydrochloric acid (check pH is < 5).[7]
-
Add 1 mL of hexane and vortex to extract the free fatty acids. Centrifuge to separate phases.[4]
-
Collect the upper hexane layer and repeat the extraction. Pool the hexane extracts.
-
Evaporate the hexane under a stream of nitrogen.[4]
-
-
Reconstitution: Reconstitute the dried fatty acid residue in a suitable volume (e.g., 100 µL) of the mobile phase (e.g., 70:30 v/v acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[8]
Experimental Workflow: Plasma Sample Preparation
Caption: Workflow for extracting total fatty acids from plasma for MS analysis.
4. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.[8]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for fatty acids.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[4][9]
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both stearic acid and this compound.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Stearic Acid | 283.3 | 283.3 (or specific fragment) |
| This compound | 285.3 | 285.3 (or specific fragment) |
| Table 1: Example MRM transitions for stearic acid and its deuterated internal standard. Note: Exact m/z values should be empirically determined. |
5. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of stearic acid to this compound against the known concentrations of the calibration standards.[1]
-
Linearity: The curve should demonstrate linearity with a correlation coefficient (R²) > 0.99.[8][10]
-
Quantification: Determine the concentration of stearic acid in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Method Validation Data
Analytical method validation should be performed according to regulatory guidelines such as ICH Q2(R1) to ensure the method is suitable for its intended purpose.[11][12] The following tables summarize typical performance data for a validated method.
Table 2: Linearity and Sensitivity
| Parameter | Typical Value |
|---|---|
| Calibration Range | 0.5 - 20 µg/mL[8] |
| Correlation Coefficient (R²) | > 0.99[8][10] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 400 ng/mL (Analyte Dependent)[8] |
Table 3: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |
|---|---|---|---|
| Low QC | < 15% | < 15% | 85 - 115% |
| Medium QC | < 15% | < 15% | 85 - 115% |
| High QC | < 15% | < 15% | 85 - 115% |
Typical acceptance criteria based on literature values.[8][10]
Table 4: Matrix Effect and Recovery
| Parameter | Typical Value |
|---|---|
| Extraction Recovery | 77.7% - 109.7%[8] |
| Matrix Effect | 90.0% - 113.5%[8] |
Conclusion
The protocol described provides a reliable and accurate method for the quantification of stearic acid in biological samples. The use of this compound as an internal standard is essential for correcting analytical variability, thereby ensuring high-quality and reproducible data.[1] This method is a valuable tool for researchers, scientists, and drug development professionals in fields requiring precise lipid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ijrrjournal.com [ijrrjournal.com]
Application Notes and Protocols for Metabolic Flux Analysis using Stearic Acid-9,10-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Stearic acid-9,10-d2, allows for the precise tracking of the metabolic fate of specific molecules. Stearic acid, a saturated long-chain fatty acid, is a key component of cellular lipids and a central molecule in energy metabolism.[1][2] By introducing this compound into a biological system, researchers can quantify its incorporation into various lipid species, as well as its conversion to other fatty acids through elongation and desaturation processes.[1][3] This provides valuable insights into the dynamics of fatty acid metabolism, which is often dysregulated in diseases such as cancer, diabetes, and cardiovascular disease.[2]
These application notes provide a comprehensive protocol for conducting metabolic flux analysis using this compound in cultured cells. The protocol covers cell culture and labeling, metabolite extraction, and analysis by mass spectrometry. Additionally, representative data and visualizations are provided to aid in the interpretation of results.
Key Metabolic Pathways of Stearic Acid
Stearic acid (18:0) supplied exogenously is readily taken up by cells and incorporated into various metabolic pathways. The primary fates of stearic acid include:
-
Incorporation into Complex Lipids: Stearic acid is a major building block for various lipid classes, including triglycerides (TGs), phospholipids (PLs), and cholesterol esters (CEs).
-
Desaturation: The enzyme Stearoyl-CoA desaturase-1 (SCD1) introduces a double bond into stearic acid, converting it to oleic acid (18:1).[1] This is a critical step in the synthesis of unsaturated fatty acids.
-
Elongation: Stearic acid can be further elongated to form very-long-chain saturated fatty acids.
-
Beta-Oxidation: While a slower process for saturated fatty acids compared to unsaturated ones, stearic acid can be broken down through beta-oxidation to generate acetyl-CoA for energy production.[3]
Experimental Protocols
This section details the experimental procedures for a typical metabolic flux analysis experiment using this compound in adherent cell culture.
Materials
-
Cell Culture:
-
Adherent cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well plates)
-
-
Labeling Reagent:
-
This compound (powder or solution in a suitable solvent like ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
-
Metabolite Extraction:
-
Ice-cold PBS
-
Ice-cold methanol
-
Ice-cold methyl tert-butyl ether (MTBE)
-
Ultrapure water
-
-
Analytical Standards:
-
Unlabeled stearic acid, oleic acid, palmitic acid, etc.
-
Other relevant lipid standards
-
Protocol
1. Preparation of this compound Labeling Medium:
-
Prepare a stock solution of this compound by dissolving it in ethanol.
-
Prepare a fatty acid-free BSA solution in serum-free medium.
-
Add the this compound stock solution to the BSA solution while vortexing to facilitate conjugation. This creates a stock solution of BSA-conjugated this compound.
-
Prepare the final labeling medium by adding the BSA-conjugated this compound stock solution to the complete growth medium containing dialyzed FBS to achieve the desired final concentration (e.g., 50-100 µM).
-
Warm the labeling medium to 37°C before use.
2. Cell Seeding and Labeling:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a standard cell culture incubator (37°C, 5% CO2).
-
After 24 hours, aspirate the growth medium and gently wash the cells twice with warm PBS.
-
Add the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for the desired labeling period (e.g., 1, 4, 8, or 24 hours) to monitor the dynamic incorporation of the tracer.
3. Metabolite Extraction (Lipid Extraction):
-
After the labeling period, place the cell culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a clean glass tube.
-
Add 5 mL of ice-cold MTBE to each tube.
-
Vortex vigorously for 10 minutes.
-
Add 1.25 mL of ultrapure water to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase (containing the lipids) into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1) for LC-MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column for the separation of fatty acids and complex lipids.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of lipid species.
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its downstream metabolites. The mass shift of +2 m/z will distinguish the labeled species from their unlabeled counterparts.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized to show the incorporation and metabolic conversion of this compound over time.
Table 1: Isotopic Enrichment of Stearic Acid and its Metabolites Over Time
| Time (hours) | Stearic Acid-d2 (% of Total Stearic Acid) | Oleic Acid-d2 (% of Total Oleic Acid) | Palmitic Acid-d0 (% Change from Control) |
| 1 | 15.2 ± 1.8 | 3.5 ± 0.5 | 1.2 ± 0.3 |
| 4 | 45.8 ± 3.2 | 12.1 ± 1.1 | 5.7 ± 0.8 |
| 8 | 68.3 ± 4.5 | 25.6 ± 2.3 | 10.3 ± 1.5 |
| 24 | 85.1 ± 5.1 | 42.8 ± 3.9 | 18.9 ± 2.1 |
Note: Data are presented as mean ± standard deviation and are representative examples.
Table 2: Incorporation of Stearic Acid-d2 into Different Lipid Classes after 24 hours
| Lipid Class | % of Total Lipid Class Labeled with d2 |
| Phosphatidylcholine (PC) | 35.7 ± 2.9 |
| Phosphatidylethanolamine (PE) | 28.4 ± 2.1 |
| Triglycerides (TG) | 55.2 ± 4.7 |
| Cholesterol Esters (CE) | 18.9 ± 1.6 |
Note: Data are presented as mean ± standard deviation and are representative examples.
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolic flux analysis using this compound.
Metabolic Fate of this compound
Caption: Metabolic pathways of exogenously supplied this compound.
References
Application of Stearic Acid-9,10-d2 in Lipidomics Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0), a ubiquitous saturated fatty acid, plays a crucial role in cellular structure, energy metabolism, and signaling pathways.[1] Its accurate quantification in biological matrices is paramount for understanding its physiological and pathological significance. Stearic acid-9,10-d2 is a stable isotope-labeled internal standard designed for the precise quantification of stearic acid in lipidomics studies using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This document provides detailed application notes and protocols for the utilization of this compound in lipidomics research.
Core Applications
The primary applications of this compound in lipidomics include:
-
Internal Standard for Accurate Quantification: Due to its similar chemical and physical properties to endogenous stearic acid, this compound co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification of stearic acid.
-
Metabolic Labeling and Flux Analysis: As a metabolic tracer, this compound can be introduced into cellular or animal models to track the metabolic fate of stearic acid. This enables researchers to study its incorporation into various lipid species, conversion to other fatty acids (e.g., oleic acid), and its role in metabolic pathways.
Data Presentation: Quantitative Method Performance
The following tables summarize the typical quantitative performance data obtained when using a deuterated internal standard like this compound for the analysis of stearic acid in human plasma by UPLC-MS/MS.
Table 1: Calibration Curve and Linearity for Stearic Acid Quantification
| Parameter | Value |
| Calibration Range | 0.5 - 20 µg/mL |
| Correlation Coefficient (R²) | >0.99 |
| Linearity | Excellent |
Data is representative of methods using deuterated internal standards for fatty acid analysis.[4]
Table 2: Precision and Recovery for Stearic Acid Quantification
| Parameter | Low QC (2 µg/mL) | Medium QC (10 µg/mL) | High QC (15 µg/mL) |
| Intra-day Precision (%RSD) | 4.5% | 3.2% | 2.8% |
| Inter-day Precision (%RSD) | 6.1% | 5.5% | 4.9% |
| Recovery | 95.2% | 98.1% | 101.3% |
QC (Quality Control) samples were prepared in pooled human plasma. Data is representative of methods using deuterated internal standards for fatty acid analysis.[4]
Table 3: Limit of Quantification (LOQ)
| Analyte | LOQ in Human Plasma |
| Stearic Acid | 0.5 µg/mL |
The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. Data is representative of methods using deuterated internal standards for fatty acid analysis.[4]
Experimental Protocols
Protocol 1: Quantification of Total Stearic Acid in Human Plasma using GC-MS
This protocol describes the extraction and derivatization of total fatty acids from human plasma for quantification by GC-MS using this compound as an internal standard.
Materials:
-
Human plasma
-
This compound internal standard solution (in ethanol or methanol)
-
Chloroform/Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined screw caps
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma in a glass tube, add a known amount of this compound internal standard solution.
-
Add 2 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final hexane extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the characteristic ions for stearic acid methyl ester (e.g., m/z 298.3) and this compound methyl ester (e.g., m/z 300.3).
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards containing known concentrations of stearic acid and a fixed concentration of this compound.
-
Calculate the concentration of stearic acid in the plasma samples based on the peak area ratio of the analyte to the internal standard.
-
Protocol 2: Quantification of Free Stearic Acid in Cell Culture using UPLC-MS/MS
This protocol describes the extraction of free fatty acids from cultured cells for quantification by UPLC-MS/MS using this compound as an internal standard.
Materials:
-
Cultured cells
-
This compound internal standard solution (in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis and Lipid Extraction:
-
Harvest cells and determine the cell number.
-
Resuspend a known number of cells (e.g., 1 x 10^6) in a microcentrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 500 µL of ice-cold methanol to lyse the cells and precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the lipid extract.
-
-
UPLC-MS/MS Analysis:
-
Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.
-
UPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate stearic acid from other fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Stearic Acid: e.g., m/z 283.3 -> 283.3.
-
MRM Transition for this compound: e.g., m/z 285.3 -> 285.3.
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards containing known concentrations of stearic acid and a fixed concentration of this compound.
-
Calculate the concentration of free stearic acid in the cell samples based on the peak area ratio of the analyte to the internal standard.
-
Mandatory Visualizations
Signaling Pathway: Metabolic Fate of Stearic Acid
Caption: Metabolic pathway of stearic acid, highlighting its conversion to oleoyl-CoA by SCD1.
Experimental Workflow: GC-MS Quantification of Total Stearic Acid
Caption: Workflow for the quantification of total stearic acid in plasma using GC-MS.
Logical Relationship: Role of this compound as an Internal Standard
Caption: The principle of using this compound for accurate quantification.
References
- 1. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Fatty Acid Uptake in Cell Culture using Stearic Acid-9,10-d2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid uptake and metabolism is critical for understanding numerous physiological and pathological processes, including metabolic diseases, cardiovascular disorders, and cancer. Stearic acid, a saturated long-chain fatty acid, plays a significant role in cellular energy storage and signaling. The use of stable isotope-labeled compounds, such as Stearic acid-9,10-d2, provides a powerful tool for tracing the uptake and metabolic fate of fatty acids in cell culture systems. This method offers a non-radioactive, highly specific, and quantifiable approach to investigate the intricate pathways of lipid metabolism. By employing mass spectrometry, researchers can differentiate between the exogenously supplied deuterated stearic acid and the endogenous unlabeled pool, allowing for precise quantification of uptake and incorporation into various lipid species.
This application note provides detailed protocols for quantifying the uptake of this compound in cultured cells, along with methods for data analysis and visualization of relevant biological pathways.
Core Principles of Fatty Acid Uptake
Cellular uptake of long-chain fatty acids like stearic acid is a complex process involving both passive diffusion and protein-mediated transport.[1] Under physiological conditions, the majority of fatty acid uptake is facilitated by a suite of membrane-associated proteins, including:
-
CD36 (Fatty Acid Translocase): A key scavenger receptor involved in the uptake of fatty acids in various cell types.
-
Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane.
-
Fatty Acid Binding Proteins (FABPs): Intracellular proteins that bind fatty acids, aiding in their transport and targeting to specific metabolic fates.
Once inside the cell, stearic acid is rapidly activated to its acyl-CoA derivative, Stearoyl-CoA, which can then enter various metabolic pathways, including β-oxidation for energy production, incorporation into complex lipids like triglycerides and phospholipids for energy storage and membrane synthesis, or desaturation to form oleic acid.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes, C2C12 myotubes)
-
Complete cell culture medium
-
Serum-free, phenol red-free cell culture medium
-
This compound (in a suitable solvent like ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Preparation of this compound:BSA Complex: a. Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium. b. Prepare a stock solution of this compound in ethanol. c. Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration (e.g., 100 µM). The molar ratio of fatty acid to BSA should be between 2:1 and 5:1 to ensure solubility and bioavailability. d. Incubate the complex at 37°C for 30 minutes to allow for binding.
-
Cell Treatment: a. Aspirate the complete culture medium from the cells and wash once with warm PBS. b. Add the serum-free medium containing the this compound:BSA complex to the cells. Include a vehicle control (medium with BSA and ethanol, without the deuterated fatty acid). c. Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) to measure uptake kinetics.
Protocol 2: Lipid Extraction from Cultured Cells
Materials:
-
Ice-cold PBS
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass tubes
-
Nitrogen gas evaporator
Procedure (Modified Bligh-Dyer Method):
-
Stop Uptake: To stop the uptake reaction, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis and Lipid Solubilization: Add an appropriate volume of a 2:1 (v/v) mixture of chloroform:methanol directly to the culture wells to lyse the cells and solubilize lipids. Scrape the cells and collect the lysate into a glass tube.
-
Phase Separation: a. To the lysate, add 0.25 volumes of 0.9% NaCl solution. b. Vortex the mixture thoroughly and centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection of Lipid Fraction: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until analysis.
Protocol 3: Sample Preparation for Mass Spectrometry (LC-MS/MS)
Materials:
-
Toluene
-
1% Sulfuric acid in methanol
-
Saturated NaCl solution
-
Hexane
-
Internal standard (e.g., C17:0 or another odd-chain fatty acid)
Procedure (Transesterification to Fatty Acid Methyl Esters - FAMEs):
-
Resuspension: Re-dissolve the dried lipid extract in 1 mL of toluene. Add a known amount of internal standard.
-
Methylation: Add 2 mL of 1% sulfuric acid in methanol.
-
Incubation: Cap the tubes tightly and incubate at 50°C for at least 2 hours (or overnight).
-
Extraction of FAMEs: a. After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane. b. Vortex vigorously and centrifuge to separate the phases. c. Carefully collect the upper hexane phase containing the FAMEs.
-
Analysis: The FAMEs are now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table. This allows for easy comparison between different experimental conditions. The data should be normalized to an internal standard and the total protein content or cell number.
Table 1: Example of Quantitative Data for this compound Uptake in Cultured Cells
| Time (minutes) | This compound (pmol/mg protein) | Unlabeled Stearic Acid (pmol/mg protein) |
| 0 | 0.0 ± 0.0 | 150.2 ± 12.5 |
| 15 | 25.8 ± 3.1 | 155.6 ± 14.8 |
| 30 | 52.1 ± 5.7 | 160.3 ± 13.9 |
| 60 | 98.6 ± 9.2 | 162.1 ± 15.1 |
| 120 | 185.4 ± 15.3 | 165.7 ± 16.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing the complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
Caption: Cellular uptake and metabolic fate of this compound.
Caption: Experimental workflow for fatty acid uptake quantification.
Conclusion
The use of this compound as a tracer in cell culture provides a robust and reliable method for quantifying fatty acid uptake and metabolism. The detailed protocols and data presentation guidelines outlined in this application note offer a comprehensive framework for researchers to investigate the roles of stearic acid in various biological contexts. The ability to trace the metabolic fate of this specific fatty acid will undoubtedly contribute to a deeper understanding of lipid metabolism and its implications in health and disease, and aid in the development of novel therapeutic strategies.
References
Application Note: Quantitative Analysis of Stearic Acid-9,10-d2 Labeled Lipids by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a comprehensive guide for the quantitative analysis of lipids labeled with Stearic acid-9,10-d2 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a stable isotope-labeled fatty acid crucial for tracing the metabolic fate of stearic acid in biological systems, offering valuable insights for researchers in metabolic diseases and drug development. This document outlines detailed protocols for lipid extraction, derivatization, and GC-MS analysis. Furthermore, it includes representative data and visualizations to facilitate the application of this methodology in the laboratory.
Introduction
Stearic acid (18:0) is a common saturated fatty acid that plays a significant role in cellular structure, energy storage, and signaling pathways.[1][2] Unlike other saturated fatty acids, stearic acid has been observed to have neutral or even beneficial effects on plasma lipoprotein profiles.[3][4] The use of stable isotope-labeled stearic acid, such as this compound, allows for the precise tracking of its absorption, distribution, and metabolic conversion within complex biological matrices.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids due to its high sensitivity and specificity.[7][8] However, the analysis of free fatty acids by GC-MS requires a derivatization step to increase their volatility and improve chromatographic performance.[7][9] This application note details the necessary procedures for the successful GC-MS analysis of this compound labeled lipids.
Experimental Protocols
I. Lipid Extraction from Biological Samples
This protocol describes the extraction of total lipids from various biological samples.
Materials:
-
Biological sample (e.g., plasma, cells, tissue)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Chloroform
-
1N Hydrochloric acid (HCl)[10]
-
Iso-octane[10]
-
Centrifuge
-
Glass tubes
Procedure:
-
Sample Preparation:
-
Add a known amount of a suitable internal standard (e.g., a different deuterated fatty acid not expected to be formed from stearic acid-d2) to the sample.
-
Lipid Extraction:
-
Add 2 volumes of methanol to the sample to lyse cells and precipitate proteins.[10]
-
Add 1 volume of chloroform to create a biphasic system.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.
-
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
II. Saponification to Release Free Fatty Acids
This step is necessary to hydrolyze ester bonds in complex lipids, releasing the fatty acids.
Materials:
-
Dried lipid extract
-
Methanolic potassium hydroxide (KOH) solution (e.g., 0.5 N KOH in methanol)
-
1N Hydrochloric acid (HCl)
-
Hexane
-
Water bath or incubator
Procedure:
-
Reconstitute the dried lipid extract in 1 mL of methanolic KOH solution.
-
Incubate the mixture at 60°C for 1 hour to facilitate saponification.[13]
-
After cooling to room temperature, acidify the solution to a pH below 5 with 1N HCl.[10][11]
-
Extract the released free fatty acids by adding 2 mL of hexane, vortexing for 1 minute, and centrifuging at 3000 x g for 5 minutes.
-
Collect the upper hexane layer containing the free fatty acids.
-
Repeat the hexane extraction once more and combine the organic phases.
-
Evaporate the hexane under a stream of nitrogen gas.
III. Derivatization of Fatty Acids for GC-MS Analysis
Derivatization is a critical step to convert non-volatile fatty acids into volatile derivatives suitable for GC analysis. Two common methods are presented below.
Materials:
-
Dried free fatty acid extract
-
Boron trifluoride (BF3) in methanol (14%)[9]
-
Saturated sodium chloride (NaCl) solution
-
Hexane
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Add 100 µL of 14% BF3 in methanol to the dried fatty acid extract.[9]
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.[9]
-
After cooling, add 0.5 mL of saturated NaCl solution.[9]
-
Extract the FAMEs by adding 0.6 mL of hexane, vortexing, and allowing the layers to separate.[9]
-
Transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Materials:
-
Dried free fatty acid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[7][14]
Procedure:
-
Dissolve the dried fatty acid extract in 100 µL of an aprotic solvent.[15]
-
Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[7][9]
-
After cooling, the sample can be directly injected into the GC-MS or diluted with a suitable solvent if necessary.
IV. GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
GC Conditions (Typical):
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[15]
-
Inlet Temperature: 280°C.[15]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 250°C, hold for 3 minutes.
-
Ramp 3: 20°C/min to 320°C, hold for 12 minutes.[15]
-
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI), 70 eV.[14]
-
Ion Source Temperature: 230°C.[14]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
Monitor characteristic ions for the derivatized stearic acid-d2 and its unlabeled counterpart. For example, for FAMEs, monitor the molecular ion and key fragment ions. For stearic acid methyl ester (unlabeled), characteristic ions might be m/z 298 (M+) and 255. For this compound methyl ester, the molecular ion would be m/z 300.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The concentration of this compound and its metabolites can be determined by creating a standard curve with known concentrations of the labeled standard.
Table 1: Representative Quantitative GC-MS Data for this compound Labeled Lipids
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Concentration (µg/mL) | %RSD (n=3) |
| This compound (as FAME) | 18.52 | 300 | 257 | 10.2 | 4.5 |
| Oleic acid-d2 (as FAME) | 18.35 | 298 | 266 | 1.5 | 6.2 |
| Palmitic acid-d2 (as FAME) | 16.21 | 272 | 229 | 0.8 | 7.1 |
| Unlabeled Stearic acid (as FAME) | 18.52 | 298 | 255 | 25.6 | 3.9 |
Note: Retention times and ions are illustrative and should be determined empirically on the specific instrument and with the chosen derivatization method.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of labeled lipids.
Metabolic Pathway of Stearic Acid
Caption: Metabolic fate of this compound.
Conclusion
The protocols and data presented in this application note provide a robust framework for the quantitative analysis of this compound labeled lipids by GC-MS. The use of stable isotope labeling, coupled with the high sensitivity and specificity of GC-MS, offers a powerful tool for researchers investigating fatty acid metabolism. Careful adherence to the detailed extraction, saponification, and derivatization procedures is essential for obtaining accurate and reproducible results. The provided visualizations of the experimental workflow and metabolic pathways serve as valuable aids for understanding and implementing these methods in a research setting.
References
- 1. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of stearic acid on cholesterol metabolism relative to other long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different effects of palmitic and stearic acid-enriched diets on serum lipids and lipoproteins and plasma cholesteryl ester transfer protein activity in healthy young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. arpi.unipi.it [arpi.unipi.it]
- 15. mdpi.com [mdpi.com]
Application Note: Quantification of Deuterated Stearic Acid in Biological Matrices using LC-MS/MS
Introduction
Stearic acid (C18:0) is a ubiquitous long-chain saturated fatty acid that plays a crucial role in various biological processes, including energy storage and membrane structure. The use of stable isotope-labeled stearic acid, such as deuterated stearic acid (d-stearic acid), has become an invaluable tool for researchers studying fatty acid metabolism, lipidomics, and drug development.[1][2] Isotope tracing studies allow for the precise tracking of the absorption, distribution, metabolism, and excretion (ADME) of stearic acid and its metabolic products in vivo.[1] This application note provides a detailed protocol for the sensitive and selective quantification of deuterated stearic acid in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes reversed-phase liquid chromatography for the separation of deuterated stearic acid from endogenous fatty acids and other matrix components. The analyte is then detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using a stable isotope-labeled internal standard, such as a different deuterated variant of stearic acid, to correct for matrix effects and variations in sample processing.[3]
Experimental Protocols
Materials and Reagents
-
Deuterated stearic acid (e.g., d7-C18:0, d35-C18:0) standard[1][4][5]
-
Deuterated stearic acid internal standard (IS) (e.g., d3-C18:0, d2-C18:0)[6][7]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (or other biological matrix)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve deuterated stearic acid standard and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.[8][9]
-
Working Standard Solutions: Prepare serial dilutions of the deuterated stearic acid stock solution in methanol to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 1 µg/mL.[8]
Sample Preparation (Plasma)
This protocol is adapted from a liquid-liquid extraction method suitable for fatty acids in plasma.[8]
-
To 60 µL of plasma sample in a microcentrifuge tube, add 20 µL of the appropriate working standard solution (or methanol for blank samples).
-
Add 14 µL of the 1.0 µg/mL internal standard working solution.[8]
-
Add 1000 µL of MTBE, 300 µL of methanol, and 290 µL of pure water.[8]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 5000 rpm for 5 minutes to separate the layers.[8]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a 70:30 (v/v) mixture of acetonitrile and water with 0.1% formic acid.[8]
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes at 4°C.[8]
-
Transfer the supernatant to an LC autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C8 (or equivalent C8/C18 column)[8][10] |
| Mobile Phase A | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |
| Gradient | 80-99% B over 20 min, hold at 99% B for 20 min, re-equilibrate[10] |
| Flow Rate | 0.35 mL/min[8] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL[8][10] |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) or Single Ion Monitoring (SIM)[1][2] |
| Interface Temperature | 150°C[9] |
| Desolvation Line (DL) Temp. | 250°C[9] |
| Heat Block Temperature | 400°C[9] |
| Nebulizing Gas Flow | 2.0 L/min[9] |
| Drying Gas Flow | 5.0 L/min[9] |
MRM Transitions:
-
The specific m/z values for the precursor and product ions will depend on the deuteration level of the stearic acid used. For example, for d7-stearic acid, the precursor ion would be [M-H]⁻ at m/z 290.5. The product ions would need to be determined by infusion and optimization.
Data Presentation
Table 1: Quantitative Performance Characteristics of the LC-MS/MS Method for d7-Stearic Acid
| Parameter | Result |
| Linearity (r²) | >0.999[1] |
| Limit of Detection (LOD) | 100 nM[1] |
| Dynamic Range | 100 nM - 30 µM[1] |
| Accuracy | >90%[1] |
| Precision | >88%[1] |
| Recovery | 77.7%–109.7%[8] |
Visualizations
Caption: Experimental workflow for deuterated stearic acid analysis.
Caption: Metabolic fate of deuterated stearic acid.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of deuterated stearic acid in biological matrices. This protocol is suitable for a wide range of research applications, particularly in the field of metabolic research and drug development, where accurate tracing of fatty acid metabolism is essential.[1][11] The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method reliable for quantitative studies.
References
- 1. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 4. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]
- 5. Stearic Acid-d35 | FB Reagents [fbreagents.com]
- 6. caymanchem.com [caymanchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of Stearic Acid-9,10-d2 for Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Stearic acid-9,10-d2, a deuterated stable isotope of stearic acid, is a crucial internal standard in quantitative mass spectrometry-based lipidomics and metabolic studies. Accurate quantification by gas chromatography (GC) necessitates a derivatization step to increase the volatility and thermal stability of the fatty acid.[1][2] This process converts the polar carboxylic acid group into a less polar ester or silyl ether, resulting in improved chromatographic peak shape and preventing interactions with the stationary phase.[3][4] These application notes provide detailed protocols for the two most common and effective derivatization methods for this compound: esterification to form fatty acid methyl esters (FAMEs) using boron trifluoride-methanol (BF3-Methanol) and silylation to form trimethylsilyl (TMS) esters using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Data Presentation: Comparison of Derivatization Methods
The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as sample matrix, desired throughput, and available instrumentation. The following table summarizes the key characteristics of the two primary methods detailed in this document.
| Parameter | Esterification (BF3-Methanol) | Silylation (BSTFA) |
| Derivative Formed | Fatty Acid Methyl Ester (FAME) | Trimethylsilyl (TMS) Ester |
| Reagent | 12-14% Boron trifluoride in methanol | N,O-Bis(trimethylsilyl)trifluoroacetamide (+/- 1% TMCS) |
| Reaction Conditions | 60-100°C for 5-60 minutes[4] | 60°C for 60 minutes[3][4] |
| Advantages | Robust for free fatty acids and glycerolipids.[4] Reagents are relatively common and cost-effective. FAMEs are stable derivatives. | Derivatizes multiple functional groups (hydroxyl, amino).[3][4] Can be performed directly in an autosampler vial.[3] |
| Disadvantages | Requires extraction step after reaction. Moisture sensitive.[3] | Moisture sensitive.[3] Reagents can be more expensive. TMS esters can be less stable than FAMEs. |
| Sample Throughput | Moderate; involves extraction and solvent evaporation steps. | High; can be automated. |
| Safety Considerations | BF3 is corrosive and toxic; handle in a fume hood. | BSTFA and its byproducts are irritants; handle in a fume hood. |
Experimental Protocols
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This is a widely used method for preparing FAMEs from free fatty acids.[4] The reaction is catalyzed by the Lewis acid BF3 and is performed under mild conditions.[3]
Materials:
-
This compound sample (dried)
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane or Heptane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Screw-capped glass tubes with PTFE liners
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation: Place the dried this compound sample (typically 1-25 mg) into a screw-capped glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 14% BF3-Methanol to the sample tube.
-
Reaction: Tightly cap the tube and heat at 60°C for 10-60 minutes in a heating block or oven.[3] The optimal time may need to be determined empirically for specific sample matrices.[4]
-
Cooling: After the reaction is complete, cool the tube to room temperature.
-
Extraction: Add 1 mL of saturated NaCl solution and 1 mL of hexane to the tube.
-
Mixing and Phase Separation: Cap the tube and vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer. Allow the layers to separate. Centrifugation at ~1,500 x g for 5-10 minutes can aid in phase separation.[4]
-
Collection of Organic Layer: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Silylation using BSTFA
Silylation is a rapid and effective method for derivatizing fatty acids. BSTFA reacts with the carboxylic acid group to form a volatile TMS ester.[3] The addition of 1% trimethylchlorosilane (TMCS) can act as a catalyst to increase the reactivity of BSTFA.[5]
Materials:
-
This compound sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Autosampler vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried this compound sample into an autosampler vial. If starting with a solution, ensure the solvent is aprotic (e.g., 100 µL of a 1 mg/mL solution in acetonitrile).[4]
-
Reagent Addition: Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) to the vial.[4]
-
Reaction: Immediately cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.[3][4]
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution (Optional): If necessary, the sample can be diluted with an appropriate solvent like dichloromethane.[4]
-
Analysis: The sample is now ready for injection into the GC-MS.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for FAME derivatization using BF3-Methanol.
Caption: Workflow for TMS ester derivatization using BSTFA.
References
Application Notes and Protocols for Stearic Acid-9,10-d2 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid-9,10-d2 is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of endogenous stearic acid in biological matrices such as plasma. Accurate and precise measurement of stearic acid is vital in various research areas, including metabolic disease, nutritional science, and drug development, as it plays a significant role in cellular signaling, energy storage, and membrane structure. The selection of an appropriate sample preparation technique is a critical step in the analytical workflow to ensure reliable and reproducible results by effectively removing interfering substances like proteins and phospholipids.
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in plasma: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The subsequent analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation Techniques: An Overview
The choice of sample preparation method depends on several factors, including the desired level of sample cleanliness, throughput requirements, and the analytical platform to be used.
-
Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent to precipitate plasma proteins. While fast and easy to automate, it may result in a less clean extract, potentially leading to matrix effects in the analytical instrument.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind more polar interferences in the aqueous phase. This method is generally more time-consuming than PPT.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample clean-up by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. It is highly effective in removing phospholipids and other matrix components, leading to cleaner extracts and reduced matrix effects. However, it is the most complex and costly of the three methods.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of long-chain fatty acids in plasma using different sample preparation techniques. Please note that these are representative values from various studies and may not be specific to this compound, but are indicative of the expected performance for similar analytes.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 85-100% | 90-105% | 92-110% |
| Precision (CV%) | < 15% | < 10% | < 10% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Sample Cleanliness | Fair | Good | Excellent |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol describes a simple and rapid method for the removal of proteins from plasma samples using acetonitrile.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (this compound in a suitable solvent)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 400 µL of ice-cold acetonitrile to the microcentrifuge tube.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporation and reconstitution) for GC-MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol utilizes methyl-tert-butyl ether (MTBE) for the extraction of stearic acid from plasma, providing a cleaner sample compared to protein precipitation.
Materials:
-
Plasma sample
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) solution (this compound in a suitable solvent)
-
Glass tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma into a glass tube.
-
Add 10 µL of the internal standard solution.
-
Add 1.5 mL of methanol and vortex for 10 seconds.
-
Add 5 mL of MTBE and vortex for 1 minute.
-
Incubate at room temperature for 10 minutes.
-
Add 1.25 mL of water to induce phase separation and vortex for 20 seconds.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (MTBE phase) to a new glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or derivatization agent for GC-MS).
Solid-Phase Extraction (SPE) Protocol
This protocol describes the use of a polymeric reversed-phase SPE cartridge for a thorough clean-up of plasma samples, ideal for sensitive analyses.
Materials:
-
Plasma sample
-
Polymeric reversed-phase SPE cartridge (e.g., Oasis HLB)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
0.1% Formic acid in water
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Internal Standard (IS) solution (this compound in a suitable solvent)
-
SPE manifold
-
Centrifuge or nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of elution solvent (e.g., acetonitrile) into a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Downstream Analysis: GC-MS and LC-MS/MS
Following sample preparation, this compound is typically analyzed by GC-MS after derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) or directly by LC-MS/MS in negative ion mode.
GC-MS Analysis (as FAME derivative):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is commonly used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Program: A temperature gradient is used to separate fatty acids based on their chain length and degree of unsaturation.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for stearic acid-d2 methyl ester.
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transition from the deprotonated molecule [M-H]⁻ to a specific product ion.
Conclusion
The choice of sample preparation technique for this compound analysis in plasma is a critical determinant of data quality. Protein precipitation offers a high-throughput solution for screening purposes. Liquid-liquid extraction provides a balance between sample cleanliness and throughput. Solid-phase extraction delivers the cleanest extracts, minimizing matrix effects and ensuring the highest data quality for demanding applications. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers to select and implement the most appropriate method for their specific analytical needs.
Application Notes and Protocols for In Vivo Metabolic Studies Using Stearic Acid-9,10-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for incorporating Stearic acid-9,10-d2 into in vivo metabolic studies to trace the metabolic fate and signaling effects of stearic acid. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Introduction
Stearic acid (C18:0) is a common saturated fatty acid in the Western diet and a significant component of cellular lipids.[1] Its metabolic fate and signaling roles are of great interest in understanding various physiological and pathological processes, including metabolic syndrome, cardiovascular diseases, and cancer.[1] this compound is a stable isotope-labeled version of stearic acid that can be used as a tracer in in vivo studies to track its absorption, distribution, and conversion into other metabolites without the need for radioactive isotopes.[2] This allows for the quantitative analysis of stearic acid metabolism and its influence on signaling pathways.
Applications
The use of this compound in in vivo metabolic studies enables researchers to:
-
Trace the metabolic conversion of stearic acid: Quantitatively measure the conversion of stearic acid to other fatty acids, such as oleic acid, through desaturation, and its products from beta-oxidation.
-
Determine tissue-specific fatty acid uptake and incorporation: Analyze the incorporation of stearic acid into various lipid classes (e.g., triglycerides, phospholipids, cholesteryl esters) in different tissues like the liver, adipose tissue, heart, and plasma.
-
Elucidate the role of stearic acid in signaling pathways: Investigate how stearic acid modulates key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Endoplasmic Reticulum (ER) stress pathways.[3][4][5]
-
Evaluate the efficacy of therapeutic interventions: Assess the impact of drug candidates on stearic acid metabolism and its downstream effects.
Experimental Protocols
In Vivo Administration of this compound in Mice
This protocol describes the oral administration of this compound to mice for tracing its metabolic fate.
Materials:
-
This compound (e.g., from Cayman Chemical[2])
-
Vehicle for oral gavage (e.g., corn oil, 0.5% methylcellulose)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Standard laboratory animal housing and handling equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week prior to the study.
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen vehicle. A typical dose for fatty acid tracer studies in rodents is in the range of 5-10 mg/kg body weight.[6] For example, to prepare a 5 mg/mL solution for a 25g mouse receiving a 10 mg/kg dose, dissolve 5 mg of this compound in 1 mL of corn oil.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
-
Fasting: Fast the mice for 4-6 hours prior to dosing to ensure gastric emptying and consistent absorption.[7]
-
Administration:
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleeding at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[7]
-
At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, heart, brain).
-
Immediately snap-freeze plasma and tissues in liquid nitrogen and store at -80°C until analysis.[7]
-
Lipid Extraction from Tissues
This protocol is based on the Folch method for total lipid extraction.[9]
Materials:
-
Frozen tissue sample (e.g., liver, ~50-100 mg)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass homogenizer or bead beater
-
Centrifuge
Procedure:
-
Homogenization: Homogenize the frozen tissue in a 2:1 (v/v) mixture of chloroform:methanol. Use 20 volumes of solvent for every 1 volume of tissue (e.g., 2 mL for 100 mg of tissue).
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.
-
Collection of Lipid Layer: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Drying: Dry the lipid extract under a stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a small volume of chloroform or another suitable solvent and store at -80°C until analysis.
Sample Preparation for GC-MS Analysis
This protocol describes the conversion of fatty acids to their fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10]
Materials:
-
Dried lipid extract
-
Internal standard (e.g., C17:0 or a deuterated fatty acid not expected in the sample)
-
BF3-methanol solution (14%) or 5% acetyl chloride in methanol[10]
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS vials
Procedure:
-
Addition of Internal Standard: Add a known amount of internal standard to the dried lipid extract.
-
Methylation: Add 1 mL of 14% BF3-methanol solution or 5% acetyl chloride in methanol to the sample.[10] Tightly cap the tube and heat at 100°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.
-
Collection and Drying: Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.
-
Analysis: Transfer the final extract to a GC-MS vial for analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Typical GC-MS parameters:
-
Column: A polar capillary column (e.g., DB-23, HP-88) is suitable for separating FAMEs.[10]
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 240°C) to elute all FAMEs.
-
Carrier Gas: Helium
-
MS Detection: Use selected ion monitoring (SIM) to detect the molecular ions of this compound methyl ester and its expected metabolites (e.g., Oleic acid-d2 methyl ester).
Data Presentation
Quantitative data should be summarized in clear and structured tables.
Table 1: Concentration of this compound and its Metabolites in Mouse Plasma Over Time.
| Time (hours) | This compound (µg/mL) | Oleic Acid-d2 (µg/mL) | Palmitic Acid-d2 (µg/mL) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 15.2 ± 2.1 | 3.5 ± 0.5 | 1.1 ± 0.2 |
| 2 | 25.8 ± 3.4 | 8.9 ± 1.2 | 2.5 ± 0.4 |
| 4 | 18.5 ± 2.9 | 12.1 ± 1.8 | 3.2 ± 0.6 |
| 8 | 9.3 ± 1.5 | 7.8 ± 1.1 | 2.1 ± 0.3 |
| 24 | 2.1 ± 0.4 | 3.2 ± 0.5 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation (n=5 mice per time point). This is example data based on expected outcomes and published studies with similar tracers.[6]
Table 2: Incorporation of this compound into Different Lipid Classes in Mouse Liver 24 Hours Post-Administration.
| Lipid Class | Labeled Stearic Acid (%) |
| Triglycerides | 45.3 ± 5.2 |
| Phosphatidylcholine | 28.7 ± 3.1 |
| Phosphatidylethanolamine | 15.2 ± 2.0 |
| Cholesteryl Esters | 8.9 ± 1.5 |
| Free Fatty Acids | 1.9 ± 0.4 |
Data are presented as the percentage of total labeled stearic acid found in each lipid class, mean ± standard deviation (n=5 mice). This is example data based on expected outcomes.
Visualization of Pathways and Workflows
Experimental Workflow
References
- 1. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stearic acid accumulation in macrophages induces toll-like receptor 4/2-independent inflammation leading to endoplasmic reticulum stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Notes and Protocols: Tracing the Conversion of Stearic Acid to Oleic Acid Using Deuterium Labeling
Authored for: Researchers, scientists, and drug development professionals.
Introduction
The conversion of the saturated fatty acid stearic acid (C18:0) to the monounsaturated fatty acid oleic acid (C18:1 n-9) is a critical step in lipid metabolism, catalyzed by the enzyme Stearoyl-CoA Desaturase (SCD).[1][2] This process is fundamental to the synthesis of complex lipids such as triglycerides, phospholipids, and cholesterol esters.[1][3] Dysregulation of this pathway has been implicated in various metabolic diseases, including obesity and diabetes, making SCD a significant target for therapeutic intervention.[3][4]
Stable isotope labeling, particularly with deuterium, offers a powerful and safe method to trace the metabolic fate of fatty acids in vivo and in vitro.[5][6] By introducing deuterium-labeled stearic acid into a biological system, researchers can accurately track its conversion to oleic acid and other downstream metabolites. This approach avoids the hazards associated with radioactive isotopes while providing high sensitivity and specificity when coupled with mass spectrometry.[4] These application notes provide detailed protocols for tracing the conversion of stearic acid to oleic acid using deuterium labeling, from in vivo studies in animal models to the analysis of labeled fatty acids by mass spectrometry.
Signaling Pathway and Experimental Workflow
The enzymatic conversion of stearic acid to oleic acid is a key metabolic pathway. The general experimental workflow for tracing this conversion using deuterium labeling involves several key steps, from administration of the labeled substrate to data analysis.
Experimental Protocols
Protocol 1: In Vivo Tracing of Stearic Acid to Oleic Acid Conversion in a Rat Model
This protocol is adapted from studies involving the oral administration of deuterium-labeled fatty acids to rats and subsequent analysis of plasma samples.[5]
Materials:
-
Deuterium-labeled stearic acid (e.g., d7-stearic acid)
-
Vehicle for oral administration (e.g., corn oil)
-
Male Sprague-Dawley rats (or other suitable model)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards (e.g., deuterated oleic acid with a different mass shift)
-
Reagents for hydrolysis (e.g., methanolic HCl)
-
Solvents for sample reconstitution (e.g., mobile phase)
-
HPLC-ESI-MS system
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week prior to the experiment with free access to standard chow and water. Fast animals overnight before dosing.
-
Dosing: Prepare a formulation of d7-stearic acid in the vehicle. Administer a single oral dose to each rat. A typical dose might range from 10 to 50 mg/kg.
-
Blood Collection: Collect blood samples via tail vein or other appropriate method at various time points post-dosing (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).[5] Collect blood into EDTA tubes to prevent coagulation.
-
Plasma Separation: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Preparation for Mass Spectrometry:
-
Lipid Extraction: To a known volume of plasma (e.g., 100 µL), add an internal standard and extract total lipids using a modified Folch method with chloroform and methanol.
-
Hydrolysis: Evaporate the solvent from the lipid extract and hydrolyze the lipids to free fatty acids using methanolic HCl at 80°C for 2 hours.
-
Neutralization and Quenching: Neutralize the reaction with a suitable base and quench the reaction.[5]
-
Final Extraction: Extract the free fatty acids using a nonpolar solvent like hexane.
-
Reconstitution: Evaporate the final solvent and reconstitute the sample in the mobile phase for LC-MS analysis.
-
-
HPLC-ESI-MS Analysis:
-
Inject the prepared sample into an HPLC-ESI-MS system operating in negative ion mode.
-
Use a suitable C8 or C18 column for the separation of fatty acids.
-
Employ single ion monitoring (SIM) to detect the parent ions of d7-stearic acid and its metabolites, such as d7-oleic acid.[5]
-
-
Data Analysis:
-
Quantify the concentrations of d7-stearic acid and d7-oleic acid by comparing their peak areas to that of the internal standard.
-
Plot the concentration of each analyte over time to determine the pharmacokinetic profile of the labeled stearic acid and its conversion to oleic acid.
-
Protocol 2: In Vitro Assay for Stearoyl-CoA Desaturase (SCD) Activity
This protocol is a generalized procedure based on high-throughput screening assays developed for SCD inhibitors.[4]
Materials:
-
Rat liver microsomes (as a source of SCD)
-
Deuterium-labeled stearoyl-CoA
-
NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., a mixture of organic solvents and an internal standard)
-
96- or 384-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a multi-well plate, combine the assay buffer, rat liver microsomes, and NADPH.
-
Initiation of Reaction: Add deuterium-labeled stearoyl-CoA to initiate the desaturation reaction. The final substrate concentration should be around the Km value (approximately 10.5 µM for stearoyl-CoA).[4]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The reaction should be within the linear range with respect to time and protein concentration.[4]
-
Quenching: Stop the reaction by adding a quenching solution containing an internal standard.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of deuterium-labeled oleoyl-CoA produced.
-
Data Analysis: Calculate the rate of reaction and, if testing inhibitors, determine the IC50 values. The assay's performance can be evaluated using the Z' factor, with a value greater than 0.5 being considered robust.[4]
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison and interpretation.
Table 1: Analytical Method Performance for Deuterium-Labeled Fatty Acids [5]
| Parameter | d7-Stearic Acid (C18:0) | d7-Oleic Acid (C18:1) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 100 nM | 100 nM |
| Dynamic Range | 100 nM - 30 µM | 100 nM - 30 µM |
| Accuracy | > 90% | > 90% |
| Precision | > 88% | > 88% |
Table 2: In Vivo Pharmacokinetics of d7-Stearic Acid and its Metabolites in Rats (Example Data) [5]
| Analyte | Cmax (µM) | Tmax (hours) |
| d7-Stearic Acid (C18:0) | ~2.2 | 4 |
| d7-Oleic Acid (C18:1) | ~1.5 | 8 |
| d7-Palmitic Acid (C16:0) | ~0.6 | 8 |
Conclusion
Deuterium labeling is a highly effective and safe methodology for tracing the metabolic conversion of stearic acid to oleic acid. The protocols and data presented here provide a framework for researchers to design and execute robust in vivo and in vitro studies. The use of mass spectrometry ensures high sensitivity and specificity, allowing for accurate quantification of labeled fatty acids and their metabolites. This approach is invaluable for understanding the regulation of lipid metabolism and for the development of novel therapeutics targeting enzymes like SCD.
References
- 1. mdpi.com [mdpi.com]
- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 3. X-ray Structure of a Mammalian Stearoyl-CoA Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Stearic Acid-9,10-d2 in LC-MS
Welcome to the technical support center for the analysis of Stearic acid-9,10-d2 by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Sample Preparation
Question 1: What are the best sample preparation methods for extracting this compound from plasma to ensure good signal intensity?
Answer: The choice of sample preparation method is critical for achieving a strong signal for this compound and minimizing matrix effects. The most common and effective methods are protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT): This is a rapid and straightforward method. It involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins. While efficient at removing proteins, it may not remove other matrix components like phospholipids, which can cause ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent. A common LLE method for fatty acids is the Folch extraction, which uses a chloroform:methanol mixture. Another effective solvent for LLE is methyl tert-butyl ether (MTBE).[2][3]
For optimal results, a combination of methods or the inclusion of a phospholipid removal step after protein precipitation can significantly improve signal intensity by reducing matrix effects.[1]
Quantitative Comparison of Common Extraction Methods for Fatty Acids from Plasma
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery Rate | Reference |
| Protein Precipitation (PPT) with Acetonitrile | Protein denaturation and precipitation. | Fast and simple. | Does not effectively remove phospholipids, leading to potential ion suppression. | Variable, can be >80% but with significant matrix effects. | [1] |
| Liquid-Liquid Extraction (LLE) with MTBE/Methanol/Water | Partitioning of lipids into an organic phase. | Provides a cleaner extract than PPT, removing more interfering substances. | More time-consuming than PPT. | 77.7%–109.7% | [2] |
| Folch Extraction (Chloroform/Methanol) | Partitioning of lipids into a chloroform layer. | A classic and effective method for lipid extraction. | Use of chlorinated solvents can be a concern. | Generally high, but can be variable depending on the specific protocol. | [3] |
Experimental Protocol: Liquid-Liquid Extraction using MTBE
This protocol is adapted from a validated method for the analysis of stearic acid in human plasma.[2]
-
To 60 µL of plasma sample, add 20 µL of methanol.
-
Add 1000 µL of methyl tert-butyl ether (MTBE), 300 µL of methanol, and 290 µL of pure water.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Dry the organic extract under a stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase (e.g., 100 µL of acetonitrile/water with 0.1% formic acid).
-
Sonicate for 2 minutes and centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a vial for LC-MS analysis.
Liquid Chromatography (LC)
Question 2: My this compound peak has poor shape (tailing or broadening). What could be the cause and how can I fix it?
Answer: Poor peak shape for this compound can be caused by several factors related to the LC system and methodology.
-
Column Choice: Long-chain fatty acids like stearic acid are highly hydrophobic and can be strongly retained on standard C18 columns, sometimes leading to broad peaks.[4] Consider using a shorter chain column, such as a C8, or a phenyl-hexyl column, which can provide a different selectivity and improve peak shape.[2][4]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of stearic acid. At acidic pH, the carboxyl group is protonated, making the molecule less polar and more retained on a reversed-phase column. While this can improve retention, a pH that is too low can sometimes lead to peak tailing. It is generally recommended to work at a mobile phase pH at least 2 units away from the analyte's pKa.[1] For negative ion mode, a slightly basic mobile phase can improve deprotonation and peak shape, but this requires a pH-stable column.
-
Injection Solvent: Injecting the sample in a solvent that is much stronger (i.e., has a higher organic content) than the initial mobile phase can cause peak distortion, including splitting and broadening.[5] Always try to dissolve your sample in the initial mobile phase or a weaker solvent.
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape. Regularly flushing the column or using a guard column can help mitigate this.[5]
Troubleshooting Workflow for Poor Peak Shape
Caption: A troubleshooting workflow for addressing poor peak shape of this compound.
Mass Spectrometry (MS)
Question 3: I am observing a weak or no signal for this compound in the mass spectrometer. What are the likely causes and solutions?
Answer: A weak or absent signal for this compound can stem from issues with ionization, ion suppression, or incorrect MS parameter settings.
-
Ionization Mode: Stearic acid, being a carboxylic acid, is most effectively ionized in negative ion mode (electrospray ionization - ESI). In this mode, it readily loses a proton to form the [M-H]⁻ ion. While positive ion mode is possible through adduct formation (e.g., [M+NH₄]⁺), negative ion mode generally provides better sensitivity for free fatty acids.[6][7]
-
Ion Suppression: This is a major cause of poor signal intensity in LC-MS.[8] Co-eluting compounds from the sample matrix, such as phospholipids, can compete with this compound for ionization, thereby suppressing its signal.
-
Solution: Improve sample cleanup (see Question 1) to remove interfering matrix components.[1] Also, optimize the chromatography to separate the analyte from the region where ion suppression is most severe.
-
-
Mobile Phase Additives: The composition of the mobile phase significantly impacts ionization efficiency.
-
For negative ion mode, adding a small amount of a weak base like ammonium hydroxide or using a buffer such as ammonium acetate can enhance deprotonation and improve signal. However, ensure the pH is compatible with your column.
-
For positive ion mode, additives like ammonium formate can promote the formation of adducts.[4] Formic acid is a common additive for reversed-phase chromatography and can aid in protonation for some compounds, but for carboxylic acids in negative mode, it can suppress ionization.[6] A balance must be found to achieve good chromatography and ionization.
-
-
MS Parameter Optimization: Ensure that the MS parameters are optimized for this compound. This includes:
-
Capillary Voltage: Optimize for maximum ion current.
-
Gas Flows (Nebulizer and Drying Gas): These affect desolvation and must be optimized.
-
Source Temperature: Proper temperature is crucial for efficient desolvation.
-
MRM Transitions: If using tandem MS (MS/MS), the precursor ion (Q1) and product ion (Q3) masses, as well as the collision energy, must be optimized. For this compound, the precursor ion in negative mode will be m/z 285.5. A common product ion is the carboxylate fragment.
-
Logical Relationship for Troubleshooting Poor MS Signal
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unitn.it [iris.unitn.it]
- 8. zefsci.com [zefsci.com]
Technical Support Center: Overcoming Matrix Effects in Stearic Acid-9,10-d2 Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of Stearic acid-9,10-d2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A1: A matrix effect is the alteration of an analyte's response in a mass spectrometer due to the presence of other, often unidentified, components in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS/MS), these co-eluting compounds can interfere with the ionization of the target analyte, this compound.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in poor accuracy, imprecision, and unreliable quantification.[3][4][5] Biological matrices like plasma and serum are complex and contain high concentrations of lipids, particularly phospholipids, which are notorious for causing matrix effects.[6][7]
Q2: My this compound signal is low and variable. How can I determine if this is due to matrix effects?
A2: Low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects.[8] To confirm this, you can perform two key experiments: a qualitative post-column infusion experiment and a quantitative assessment of matrix effects.
1. Post-Column Infusion Experiment (Qualitative Assessment)
This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9][10]
-
Objective: To visualize the impact of the matrix on the analyte signal throughout the chromatographic run.
-
Experimental Protocol:
-
Prepare a standard solution of this compound.
-
Using a syringe pump, continuously infuse this solution into the LC flow stream after the analytical column but before the mass spectrometer's ion source, using a T-union.[9] This creates a stable baseline signal for your analyte.
-
Inject a blank matrix extract (a sample prepared using your standard procedure but without the analyte).[9]
-
Monitor the signal of this compound. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement at specific retention times.[10][11]
-
2. Quantitative Assessment of Matrix Factor
This experiment quantifies the extent of the matrix effect. The procedure is aligned with recommendations from regulatory bodies like the FDA.[1][12]
-
Objective: To calculate the matrix factor (MF) to determine the degree of ion suppression or enhancement.
-
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A: this compound in a neat (clean) solvent.
-
Set B: Blank matrix extract (processed with your sample preparation method).
-
Set C: Post-extraction spike, where the blank matrix extract from Set B is spiked with this compound to the same final concentration as Set A.[8]
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Set C) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Below is a diagram illustrating the workflow for identifying matrix effects.
Q3: I've confirmed that matrix effects are impacting my analysis. What are the best strategies to overcome them?
A3: Overcoming matrix effects typically involves a combination of optimizing sample preparation and refining chromatographic conditions. The goal is to separate this compound from interfering components.[13]
Strategy 1: Enhance Sample Preparation
Effective sample cleanup is the most crucial step to mitigate matrix effects.[8] The choice of technique depends on the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing interfering components like phospholipids, which can lead to significant matrix effects.[8][14]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). It is a common and effective technique for separating lipids from more polar molecules.[8][15]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain and elute the analyte, providing a cleaner extract than LLE or PPT.[8][16] It is highly effective for removing salts, proteins, and phospholipids.[11]
Specialized Phospholipid Removal: Since phospholipids are a primary cause of matrix effects in bioanalysis, specific techniques targeting their removal are highly effective.[6][16][17] Products are available that combine protein precipitation with phospholipid filtration.[6][14]
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Recovery of Stearic Acid-d2 | Resulting Matrix Effect (MF) |
| Protein Precipitation (PPT) | Fast, simple, generic.[14] | Ineffective at removing phospholipids, high matrix effects.[8][14] | 85-105% | 0.4 - 0.7 (Suppression) |
| Liquid-Liquid Extraction (LLE) | Good for removing polar interferences.[8] | Can be labor-intensive, may require optimization of solvents. | 70-90% | 0.7 - 0.9 (Suppression) |
| Solid-Phase Extraction (SPE) | Provides very clean extracts, removes a wide range of interferences.[16] | Requires method development, can be more time-consuming.[14] | 80-100% | 0.9 - 1.1 (Minimal Effect) |
| Phospholipid Removal Plates | Fast and highly specific for removing phospholipids.[6][17] | Higher cost per sample. | 90-105% | > 0.95 (Minimal Effect) |
Experimental Protocol: Solid-Phase Extraction (SPE) for Stearic Acid-d2
This is a general protocol that should be optimized for your specific application.
-
Cartridge Selection: Choose a reverse-phase cartridge (e.g., C18).
-
Conditioning: Pass an organic solvent (e.g., methanol) through the cartridge to activate the sorbent.[8]
-
Equilibration: Pass an aqueous solvent (e.g., water) through the cartridge to prepare it for the sample.[8]
-
Sample Loading: Load your pre-treated sample (e.g., plasma after protein precipitation) onto the cartridge.
-
Washing: Pass a weak solvent (e.g., water/methanol mixture) through the cartridge to wash away polar interferences while retaining Stearic acid-d2.[16]
-
Elution: Pass a strong organic solvent (e.g., acetonitrile or methanol) through the cartridge to elute the purified Stearic acid-d2.[8]
-
Dry & Reconstitute: Evaporate the elution solvent and reconstitute the sample in a solvent compatible with your LC mobile phase.
Strategy 2: Optimize Chromatography
Modifying your LC method can separate this compound from co-eluting matrix components.[8]
-
Adjust Gradient: Alter the mobile phase gradient to improve the resolution between your analyte and interfering peaks.
-
Change Column: Use a column with a different chemistry (e.g., C8 instead of C18) or a different particle size to change selectivity.
-
Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components, provided the analyte concentration remains above the limit of quantitation.[8][9][18]
Q4: I am using this compound as an internal standard. Shouldn't this automatically compensate for matrix effects?
A4: Using a stable isotope-labeled (SIL) internal standard (IS) is the most recommended and effective way to compensate for matrix effects.[19] The underlying assumption is that the SIL IS will behave identically to the analyte during sample preparation and ionization, thus experiencing the same degree of suppression or enhancement. However, this compensation is only effective if the analyte and the IS co-elute perfectly.[20]
A phenomenon known as the "isotope effect" can sometimes cause the deuterated standard (this compound) to have a slightly different retention time than the native analyte (Stearic acid). If they separate chromatographically, even slightly, they can be exposed to different levels of co-eluting matrix components, leading to differential ion suppression and inaccurate quantification.[9]
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and this compound. If they do not perfectly co-elute, your chromatographic method needs further optimization.
-
Assess Matrix Effects Across Lots: As per FDA guidance, the matrix effect should be evaluated using at least six different sources (lots) of the biological matrix to ensure the method is rugged and reliable.[1][12]
-
Check IS Purity: Ensure the purity of your this compound standard, as any non-labeled impurity can lead to artificially high results.[19]
References
- 1. nalam.ca [nalam.ca]
- 2. gmi-inc.com [gmi-inc.com]
- 3. eijppr.com [eijppr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. e-b-f.eu [e-b-f.eu]
- 12. fda.gov [fda.gov]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic exchange of deuterium in Stearic acid-9,10-d2 during sample prep
Here is a technical support center with troubleshooting guides and FAQs for preventing isotopic exchange of deuterium in Stearic acid-9,10-d2 during sample preparation.
Technical Support Center: this compound
This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the isotopic exchange of deuterium in this compound during common sample preparation procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of deuterium in my this compound standard during analysis. What is the likely cause?
A1: The deuterium atoms on the saturated 9 and 10 carbons of stearic acid are generally stable. However, isotopic exchange (swapping deuterium for hydrogen) can be catalyzed under specific chemical conditions during sample preparation. The most common causes are exposure to strong acids or bases, high temperatures, or the presence of active proton sources (e.g., water, methanol) during certain steps like extraction or derivatization.[1][2]
Q2: Can the initial lipid extraction process cause deuterium-hydrogen (D-H) exchange?
A2: Standard lipid extraction methods, such as those using chloroform/methanol mixtures, can introduce risks if not performed carefully. The primary risk comes from the presence of protic solvents (like methanol or water) and any acidic or basic reagents used to acidify the sample to ensure the fatty acid is in its free form.[3][4] To minimize exchange, ensure the sample is neutralized quickly after any pH adjustment and consider using aprotic solvents for the final extraction where possible.
Q3: My protocol requires derivatization to an ester (e.g., FAME or PFB ester) for GC-MS analysis. How can I prevent isotopic exchange during this step?
A3: Derivatization is a critical step where exchange can occur. The reagents and reaction conditions are key.
-
For Fatty Acid Methyl Esters (FAMEs): When using catalysts like Boron Trichloride (BCl₃) in methanol, it is crucial to use anhydrous methanol and high-quality reagents. The presence of water can interfere with the reaction and potentially create an environment conducive to exchange.
-
For Pentafluorobenzyl (PFB) Esters: This common derivatization involves a base catalyst, often diisopropylethylamine (DIPEA).[3] While generally mild, using a strong base under harsh conditions (e.g., elevated temperature) can promote D-H exchange. It is recommended to perform the reaction at room temperature and for the minimum time necessary.
Q4: Can my analytical instrumentation, like an LC-MS system, cause back-exchange?
A4: Yes, on-line H/D back-exchange is a known phenomenon, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If the mobile phase contains a high concentration of protic solvents (e.g., water, methanol) and the system operates at non-neutral pH, there is a risk of exchange occurring on the column or in the MS source. This is more common for labile deuterons but can affect even more stable ones under certain conditions. Using aprotic solvents in the mobile phase where compatible with the chromatography can mitigate this.
Q5: What are the general best practices for selecting solvents and reagents to maintain isotopic purity?
A5:
-
Solvents: Prioritize high-purity, anhydrous aprotic solvents (e.g., hexane, dichloromethane, acetonitrile, ethyl acetate) whenever the protocol allows.
-
Reagents: Use fresh, high-quality derivatization reagents. If D-H exchange is highly problematic, consider using deuterated solvents (e.g., D₂O, Methanol-d4) for critical steps, although this can be costly.
-
pH Control: Avoid unnecessarily strong acids or bases. If an acidic or basic step is required, keep the exposure time and temperature to a minimum and neutralize the sample as soon as possible.[1]
-
Temperature: Perform reactions at the lowest effective temperature to avoid providing the activation energy needed for exchange.
Troubleshooting Guide
This guide helps identify and solve common issues leading to the loss of deuterium labels.
| Symptom Observed (e.g., via MS) | Potential Cause | Recommended Solution |
| Appearance of M-1 or M-2 peaks, indicating partial or complete loss of deuterium. | Harsh pH Conditions: Prolonged exposure to strong acids (e.g., HCl) or bases (e.g., NaOH) during extraction or saponification.[2] | - Minimize exposure time to acidic/basic conditions.- Neutralize the sample immediately after the step is complete.- Use milder catalysts where possible. |
| Gradual loss of isotopic purity across multiple preparation steps. | Protic Solvents: Use of water, methanol, or ethanol as primary solvents in extraction or reaction steps. | - Use anhydrous aprotic solvents like hexane, acetonitrile, or dichloromethane.[6]- If a protic solvent is necessary, use the deuterated version (e.g., D₂O, CD₃OD).- Ensure all glassware is thoroughly dried. |
| Significant deuterium loss specifically after the derivatization step. | Reactive Derivatization Conditions: High reaction temperatures or the use of overly strong base catalysts.[7] | - Perform derivatization at room temperature or below, if possible.- Reduce reaction time to the minimum required for complete derivatization.- Select the mildest possible catalyst that achieves the desired reaction. |
| Isotopic purity appears correct in standards but is low after LC-MS analysis. | On-Column or In-Source Exchange: Mobile phase composition (protic solvents, pH) is facilitating back-exchange.[5] | - Modify the LC method to use a less protic or aprotic mobile phase, if compatible.- Adjust the mobile phase pH to be as close to neutral as possible.- Minimize the time the sample spends in the LC system before analysis. |
Experimental Protocols
Protocol 1: Deuterium-Safe Extraction of this compound
This protocol is adapted from standard lipid extraction methods with modifications to minimize D-H exchange.
-
Homogenization: Homogenize the sample (e.g., cells, tissue) in a sufficient volume of ice-cold phosphate-buffered saline (PBS) at neutral pH.
-
Solvent Addition: Add 2 volumes of anhydrous methanol, followed by 4 volumes of anhydrous dichloromethane (DCM). Vortex thoroughly. Note: While methanol is protic, its use here is brief and at a low temperature to lyse cells and facilitate extraction.
-
Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully collect the lower organic layer (DCM) containing the lipids using a glass pipette and transfer it to a clean, dry glass tube. Avoid transferring any of the aqueous phase.
-
Re-extraction: Add another 2 volumes of anhydrous DCM to the remaining aqueous layer, vortex, centrifuge, and pool the second organic extract with the first.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Store the dried lipid extract at -80°C until further processing.
Protocol 2: Mild Derivatization to PFB Ester for GC-MS Analysis
This protocol uses conditions optimized to reduce the risk of isotopic exchange.
-
Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 100 µL of anhydrous acetonitrile.
-
Reagent Addition: Add 25 µL of a 1% (v/v) solution of pentafluorobenzyl bromide (PFBBr) in anhydrous acetonitrile.
-
Catalyst Addition: Add 25 µL of a 1% (v/v) solution of diisopropylethylamine (DIPEA) in anhydrous acetonitrile.
-
Reaction: Cap the vial tightly and vortex. Allow the reaction to proceed at room temperature (20-25°C) for 20 minutes. Critical: Do not heat the reaction mixture.
-
Drying: Evaporate the solvent and excess reagents under a stream of nitrogen.
-
Final Reconstitution: Dissolve the dried derivatized sample in 50 µL of iso-octane or hexane for injection into the GC-MS system.[3]
Visualizations
Workflow for Minimizing Isotopic Exchange
Caption: Decision workflow for sample preparation of this compound.
Factors Contributing to Isotopic Exchange
References
- 1. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Twin Derivatization Strategy for High-Coverage Quantification of Free Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving chromatographic separation of deuterated and non-deuterated fatty acids
Welcome to the Technical Support Center for Improving Chromatographic Separation of Deuterated and Non-Deuterated Fatty Acids. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize the separation of fatty acid isotopologues.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a different retention time than its non-deuterated counterpart?
A1: This phenomenon is known as the chromatographic isotope effect, or deuterium isotope effect.[1][2][3] Although chemically identical, the substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces subtle changes in the molecule's physicochemical properties.[4] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[3][5] This can lead to weaker van der Waals interactions and slightly lower hydrophobicity in the deuterated compound.[4] In reversed-phase liquid chromatography (RPLC), this typically causes the deuterated fatty acid to interact less with the non-polar stationary phase and elute slightly earlier than the non-deuterated version.[1][2][4][5] Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect may be observed, with deuterated compounds sometimes having longer retention times.[1][5]
Q2: How significant is the retention time shift and what factors influence it?
A2: The magnitude of the retention time difference (Δt_R) can vary but is often significant enough to require consideration during method development. The key factors influencing the shift include:
-
Number of Deuterium Atoms: Generally, a larger number of deuterium atoms in the molecule leads to a more pronounced retention time shift.[1][3][5]
-
Position of Deuteration: The location of the deuterium atoms within the fatty acid structure can affect its overall polarity and interaction with the stationary phase, influencing the extent of the isotope effect.[1][3][5]
-
Chromatographic Conditions: The choice of stationary phase, mobile phase composition (including organic modifier and pH), and column temperature can all modulate the observed retention time difference.[5]
Q3: Can this chromatographic shift affect the accuracy of my quantitative analysis?
A3: Yes. If the deuterated internal standard does not co-elute closely with the analyte, it may be subject to different matrix effects, especially in complex biological samples.[3] This can lead to variations in ionization efficiency in the mass spectrometer, potentially compromising the accuracy and precision of the quantitative results.[3]
Q4: My retention times are drifting for both the analyte and the deuterated standard over a series of injections. What are the common causes?
A4: This is a common issue in chromatography and is often related to the system rather than the isotope effect itself. Potential causes include:
-
Column Equilibration: Insufficient column equilibration before starting the analytical run can cause retention times to drift as the column chemistry stabilizes.[2]
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile solvent or inconsistent preparation between batches can lead to significant shifts.[2]
-
Temperature Fluctuations: A lack of a stable column oven or significant changes in ambient laboratory temperature can alter mobile phase viscosity and interaction kinetics, causing retention times to shift.[1][2]
-
Column Degradation: Over time, column performance can degrade, leading to a gradual decrease in retention times.[2]
Q5: Are there alternatives to using deuterated standards to avoid these issues?
A5: While deuterated standards are widely used for their chemical similarity to the analyte, other stable isotope-labeled standards (e.g., ¹³C, ¹⁵N) can be used.[6] These heavier isotopes typically do not exhibit a noticeable chromatographic isotope effect.[6] However, deuterated standards are often more cost-effective and readily available.[7][8] In some cases, a pooled quality control sample used as an external standard may provide an equivalent normalization effect.[9]
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues encountered during the chromatographic separation of deuterated and non-deuterated fatty acids.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Deuterated standard elutes significantly earlier than the non-deuterated analyte, causing quantification issues. | Chromatographic Isotope Effect: Inherent physicochemical differences between C-H and C-D bonds.[1][3] | Method Optimization: • Adjust Mobile Phase: Slightly decrease the organic solvent percentage to increase retention for both compounds, which may reduce the relative time difference.[3] For ionizable fatty acids, modifying the mobile phase pH can alter hydrophobicity and potentially minimize the separation.[3] • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may reduce the peak split.[4] • Lower Temperature: Reducing the column temperature can sometimes decrease the magnitude of the isotope effect.[3] • Select a Different Stationary Phase: A column with different selectivity (e.g., a pentafluorophenyl (PFP) phase) might offer different interactions that reduce the separation.[8] |
| Poor peak shape (tailing or fronting) for fatty acids. | Secondary Interactions: Unwanted interactions between the fatty acid's carboxyl group and the silica backbone of the stationary phase. Sample Overload: Injecting too much sample. | Improve Peak Shape: • Use a Mobile Phase Additive: Add a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase to suppress the ionization of the carboxyl group and minimize tailing.[10][11] • Reduce Injection Volume/Concentration: Perform a dilution series to ensure you are not overloading the column. • Derivatization: Chemically modify the fatty acids to their ester forms (e.g., methyl esters) to make them less polar and more volatile, which is standard for GC analysis and can also improve LC peak shape.[10][12] |
| Inconsistent or drifting retention times for both compounds across a run. | System Instability: Lack of proper column equilibration, temperature fluctuations, or changes in mobile phase composition.[2] | System Check & Equilibration: • Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before the first injection.[2] • Use a Column Oven: Maintain a constant and stable column temperature.[1][2] • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation.[2] |
| Low sensitivity or poor ionization in MS detection. | Poor Ionization Efficiency: Free fatty acids often exhibit poor ionization in electrospray ionization (ESI), especially in positive mode. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.[9] | Enhance MS Signal: • Use Negative Ion Mode: Analyze underivatized fatty acids in negative ion ESI mode, which is generally more sensitive for these compounds.[13] • Derivatization: Derivatize the fatty acids with a reagent that introduces a permanently charged group (e.g., forming 3-acyloxymethyl-1-methylpyridinium iodide) to significantly boost signal in positive ion mode.[14] • Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components.[15] |
Data Presentation
Table 1: Factors Influencing the Chromatographic Isotope Effect
This table summarizes how different experimental parameters can influence the retention time shift (Δt_R) between deuterated and non-deuterated fatty acids. A positive Δt_R indicates the deuterated compound elutes earlier.
| Parameter Modified | Typical Observation in RPLC | Reason | Reference |
| Number of Deuterium Atoms | Increasing the number of deuterium atoms generally increases the Δt_R. | The cumulative effect of multiple C-D bonds enhances the difference in molecular properties. | [1][3][5] |
| Mobile Phase Organic Strength | Decreasing the percentage of organic solvent (e.g., acetonitrile) may slightly reduce the Δt_R, though both compounds will be retained longer. | Increased retention can sometimes compress the chromatogram, reducing the observed separation time. | [3] |
| Column Temperature | Increasing temperature can sometimes increase the Δt_R. | Temperature affects the kinetics of analyte-stationary phase interactions differently for each isotopologue. | [1] |
| Stationary Phase Chemistry | Switching from a standard C18 to a PFP (pentafluorophenyl) phase can reduce the Δt_R. | PFP phases offer different interaction mechanisms (e.g., π-π, dipole-dipole) that can minimize the separation based on hydrophobicity differences. | [8] |
Experimental Protocols
Protocol 1: General Lipid Extraction and Saponification
This protocol is a standard procedure for extracting total lipids from a biological sample and releasing individual fatty acids.
-
Homogenization: Homogenize the biological sample (e.g., ~100 mg of tissue or 100 µL of plasma) in a suitable buffer.[10]
-
Internal Standard Spiking: Add a known quantity of the deuterated fatty acid internal standard to the homogenate at the earliest stage to account for procedural losses.[10]
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex thoroughly and allow the mixture to stand to form a single phase.
-
Add chloroform and water, vortex again, and centrifuge to induce phase separation.
-
Carefully collect the lower organic phase, which contains the total lipids.[10]
-
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.[10]
-
Saponification (Hydrolysis):
-
Acidification and Extraction:
Protocol 2: LC-MS/MS Analysis of Free Fatty Acids
This protocol outlines a general method for the analysis of underivatized fatty acids using LC-MS/MS.
-
Sample Preparation: Reconstitute the dried fatty acid extract in a suitable solvent, such as a 90:10 methanol:water mixture.
-
Chromatographic System:
-
Column: A reversed-phase C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.[16]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[11][17]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with the same additive as Mobile Phase A.[10]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: Develop a gradient that starts at a moderate organic percentage (e.g., 50-60% B) and ramps up to a high percentage (e.g., 98-100% B) to elute fatty acids of increasing chain length.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry System:
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification.[10]
-
MRM Transitions: For each fatty acid and its deuterated standard, monitor the specific precursor ion ([M-H]⁻) to a characteristic product ion transition.
-
Visualizations
Caption: A workflow for troubleshooting retention time shifts.
Caption: Workflow for fatty acid analysis from biological samples.
Caption: The cause of the chromatographic isotope effect in RPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. mastelf.com [mastelf.com]
Addressing solubility issues of Stearic acid-9,10-d2 in aqueous buffers
Welcome to the technical support center for Stearic acid-9,10-d2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the solubility of this long-chain saturated fatty acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
Stearic acid, and its deuterated isotopologue this compound, possesses a long 18-carbon hydrocarbon chain which is highly nonpolar and hydrophobic.[1] This long tail makes it virtually insoluble in water and aqueous buffers.[1][2][3] While the carboxylic acid head group is polar, the energetic cost of hydrating the long nonpolar chain prevents it from readily dissolving.[2]
Q2: What is the actual aqueous solubility of stearic acid at physiological pH?
The aqueous solubility of long-chain fatty acids is exceptionally low. For 16- and 18-carbon saturated fatty acids, the solubility of the monomeric form is less than 10 µM.[4] Some estimates for similar fatty acids suggest the true monomeric solubility in a buffer at pH 7.4 is even lower, potentially below 1 µM, with a strong tendency to form aggregates or insoluble soap-like structures.[5]
Q3: Can I dissolve this compound in an organic solvent like DMSO or ethanol and then dilute it into my aqueous buffer or cell media?
This is a common strategy for many hydrophobic compounds, but it often fails for long-chain fatty acids.[6] While stearic acid is soluble in organic solvents like ethanol or DMSO, diluting this concentrated stock into an aqueous medium often causes the fatty acid to immediately precipitate out of solution.[7][8] This phenomenon, sometimes called the 'Uso effect', occurs because the solvent environment rapidly changes from organic to aqueous, causing the insoluble fatty acid to crash out.[7] Furthermore, residual solvents like DMSO and ethanol can be toxic to cells and may interfere with experimental results.[6][8]
Q4: What is the most recommended method for solubilizing this compound for cell culture experiments?
The most physiologically relevant and widely accepted method is to complex the fatty acid with serum albumin, such as fatty acid-free Bovine Serum Albumin (BSA).[6][9] In biological systems, albumin is the natural carrier for fatty acids in the blood.[10][11][12] BSA has multiple binding pockets that sequester the hydrophobic tail of the stearic acid, presenting a soluble protein-fatty acid complex to the cells.[6][10][12] This method improves bioavailability and minimizes the lipotoxicity associated with high concentrations of free fatty acids.[8]
Q5: Are there alternatives to BSA for solubilization?
Yes, other methods exist, though they may be less suitable for cell-based assays.
-
Cyclodextrins: Molecules like methyl-β-cyclodextrin (MBCD) are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior.[4] They can encapsulate the fatty acid, forming an inclusion complex that is water-soluble.[13][14]
-
Detergents: Non-ionic surfactants can be used to form stable micelles or emulsions containing the fatty acid.[15][16] However, detergents can disrupt cell membranes and interfere with protein function, making them less ideal for cellular studies.[17]
-
pH Modification: Adding a strong base can convert the stearic acid to its salt (stearate), which acts as a soap and forms micelles.[15] However, this significantly alters the pH of your solution and is generally not a suitable method for buffered experimental systems.
Troubleshooting Guide
This guide addresses common problems encountered when preparing solutions of this compound.
Issue 1: My solution becomes cloudy or shows a precipitate immediately after adding the stearic acid stock to my buffer/media.
-
Potential Cause: This is likely due to "solvent shock" or precipitation when diluting a stock made in an organic solvent (e.g., ethanol, DMSO) into an aqueous solution.[7] The concentration of stearic acid exceeds its very low aqueous solubility limit.
-
Solution: Avoid direct dilution of organic stocks. The recommended approach is to complex the stearic acid with fatty acid-free BSA before adding it to the final buffer or media. Please refer to the detailed protocol below for preparing BSA-conjugated stearic acid.
Issue 2: The solution appears clear at first but becomes turbid or forms a precipitate after incubation at 37°C.
-
Potential Cause 1: The fatty acid may be unstable in the solution over time, especially if the concentration is near its solubility limit. Temperature changes can affect solubility.[18]
-
Potential Cause 2: If using cell culture media, the fatty acid may be interacting with other components in the media, such as divalent cations (e.g., calcium, magnesium), causing precipitation of fatty acid salts.[18]
-
Solution: Ensure the fatty acid is fully complexed with a sufficient amount of BSA (a molar ratio of 3:1 to 6:1 fatty acid to BSA is common).[9] Use freshly prepared solutions for your experiments whenever possible. If you must store the solution, filter-sterilize and store at 4°C for short periods or in aliquots at -20°C for longer-term storage.[9] Always pre-warm the solution to 37°C and check for precipitate before adding it to cells.[19]
Issue 3: I am observing unexpected cytotoxicity in my cell-based assay.
-
Potential Cause 1: If you prepared a stock solution in an organic solvent, the final concentration of the solvent (e.g., DMSO, ethanol) in your culture media might be toxic to the cells.[6]
-
Potential Cause 2: High concentrations of free, uncomplexed fatty acids can be toxic to cells (lipotoxicity).[6] If the stearic acid is not adequately bound to BSA, you may be exposing your cells to these high free concentrations.
-
Solution: Always run a vehicle control containing the same final concentration of the solvent and/or BSA without the fatty acid to assess baseline toxicity.[19] Ensure you are using a validated protocol to complex the stearic acid with BSA to minimize the free fatty acid concentration.
Data Presentation: Solubility & Method Comparison
Table 1: Physicochemical & Solubility Properties of Stearic Acid
| Property | Value / Description | Source(s) |
| Appearance | White, waxy solid | [1][20] |
| Molecular Formula | C₁₈H₃₆O₂ | [1] |
| Aqueous Solubility (25°C) | ~0.597 mg/L (~2 µM) | [3] |
| Monomeric Solubility (pH 7.4) | Estimated to be < 1 µM; prone to aggregation | [5] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, acetone, benzene | [1][20][21] |
| Insoluble in | Water | [1][3] |
Table 2: Comparison of Common Solubilization Methods
| Method | Principle | Pros | Cons | Best For |
| Albumin (BSA) Complexation | Sequesters fatty acid in hydrophobic binding pockets of the protein.[10] | Physiologically relevant, improves bioavailability, reduces lipotoxicity.[6][8] | Requires careful preparation, introduces protein to the system. | Cell culture, in vivo studies.[6] |
| Cyclodextrin Encapsulation | Forms a water-soluble inclusion complex with the fatty acid.[4][13] | High loading capacity, no protein introduced.[14] | Can extract lipids from cell membranes at high concentrations.[4] | Cell-free biochemical assays, some formulation studies. |
| Co-Solvent (Ethanol/DMSO) | Dissolves fatty acid in an organic solvent for dilution.[6] | Simple to prepare initial stock. | Often precipitates upon dilution, solvent can be cytotoxic.[6][7] | Preparing a high-concentration primary stock for subsequent complexation. |
| Detergent Micelles | Forms micelles that encapsulate the fatty acid.[15] | Can achieve high concentrations. | Detergents are often cytotoxic and can interfere with protein function.[17] | Specific biochemical assays where detergent presence is acceptable. |
Experimental Protocols
Protocol 1: Preparation of a 5 mM Stearic Acid-BSA Complex Stock Solution (5:1 Molar Ratio)
This protocol is adapted from established methods for preparing fatty acid-albumin complexes for cell culture.[9][22]
Materials:
-
This compound
-
Ethanol (100%, ACS grade or higher)
-
Sodium Hydroxide (NaOH) solution, 0.1 N
-
Fatty Acid-Free BSA
-
Sterile Phosphate-Buffered Saline (PBS) or other desired buffer
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
Equipment:
-
Water bath or heating block set to 55-70°C
-
Vortex mixer
-
Stir plate and sterile magnetic stir bar
-
Sterile conical tubes or glass vials
Procedure:
-
Prepare the Stearic Acid Sodium Salt Solution: a. Weigh out the required amount of this compound to make a 100 mM stock in ethanol (e.g., ~28.85 mg for 1 mL). b. Dissolve the stearic acid in a small volume of 100% ethanol in a glass tube. Heat gently at 70°C to fully dissolve.[9] c. Alternative: To create a sodium salt for better initial dispersion, dissolve the stearic acid in a minimal volume of 0.1 N NaOH with heating (55-70°C) to create a clear sodium stearate solution.
-
Prepare the BSA Solution: a. Prepare a 1 mM BSA solution. Since the molecular weight of BSA is ~66,500 g/mol , dissolve 66.5 mg of fatty acid-free BSA per mL of sterile PBS or desired buffer. b. Gently mix to dissolve. Do not vortex excessively as this can denature the protein. c. Warm the BSA solution to 37-55°C in a water bath.[9] Place it on a stir plate with a sterile stir bar and stir gently.
-
Complex the Stearic Acid with BSA: a. While the BSA solution is stirring, add the hot stearic acid solution (from step 1) drop by drop to the BSA solution. b. It is critical to add the fatty acid solution slowly to prevent precipitation and allow for proper binding to the albumin. c. Once all the stearic acid solution has been added, leave the mixture to stir at 37-55°C for at least 15-30 minutes to ensure complete complexation.[9] The final solution should be clear.
-
Final Preparation and Storage: a. The final concentration of the stearic acid in this stock will be 5 mM, and the BSA will be ~1 mM (actual concentration will be slightly lower due to dilution). b. Allow the solution to cool to room temperature. c. Sterilize the final complex solution by passing it through a 0.22 µm syringe filter. d. Store the stock solution in sterile aliquots at -20°C.[9] Before use, thaw at 37°C and inspect for any precipitation.
Visualizations
Caption: Troubleshooting workflow for stearic acid precipitation.
Caption: Workflow for preparing BSA-complexed stearic acid.
Caption: Logic for selecting a solubilization method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Albumin as fatty acid transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. WO2011149854A2 - Stable formulations of fatty acids - Google Patents [patents.google.com]
- 17. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 18. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Stearic acid [chembk.com]
- 21. scienceasia.org [scienceasia.org]
- 22. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing contamination in Stearic acid-9,10-d2 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize contamination and ensure accurate results in experiments involving Stearic acid-9,10-d2.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: High Background Signal of Unlabeled Stearic Acid in Blanks
-
Question: I am observing a significant peak for unlabeled stearic acid in my blank samples, which is interfering with the quantification of my deuterated standard. What are the potential sources of this contamination and how can I eliminate it?
-
Answer: Background contamination with stearic acid is a common issue. The primary sources are typically labware and solvents. Plasticware is a major culprit, as additives like oleamide and stearamide can leach into your samples.[1][2][3] Even disposable plastic items can introduce these contaminants.[4]
Troubleshooting Steps:
-
Eliminate Plasticware: Wherever possible, replace plastic labware (e.g., centrifuge tubes, pipette tips, vials) with glassware.[5]
-
Rigorous Glassware Cleaning: Implement a thorough glassware cleaning protocol. A multi-step process is recommended. For detailed steps, refer to the "Experimental Protocols" section below.
-
Solvent Purity: Use high-purity solvents (e.g., HPLC or LC-MS grade) and test new bottles for fatty acid contamination.
-
Sample Handling: Wear nitrile gloves and change them frequently. Avoid touching any surfaces that may be contaminated with fatty acids.
-
Issue 2: Inconsistent or Low Recovery of this compound
-
Question: My recovery of the this compound internal standard is inconsistent or lower than expected. What could be causing this?
-
Answer: Low or variable recovery can be due to several factors, including adsorption to surfaces, degradation, or issues with the extraction procedure.
Troubleshooting Steps:
-
Adsorption to Labware: Stearic acid is hydrophobic and can adsorb to the surfaces of both plastic and glassware, especially if the glassware is not properly silanized. Ensure thorough cleaning and consider silanizing your glassware.
-
Optimize Extraction: If you are performing a liquid-liquid extraction, ensure that the solvent polarity is appropriate for stearic acid and that you are allowing for sufficient mixing and phase separation. For solid-phase extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover the analyte.
-
Check for Degradation: While stearic acid is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) should be avoided. Polyunsaturated fatty acids are more susceptible to peroxidation, but it is good practice to store samples at low temperatures and under an inert atmosphere (e.g., nitrogen or argon) if they will not be analyzed immediately.[6]
-
Issue 3: Decrease in Deuterium Signal or Appearance of d1-Stearic Acid
-
Question: I am observing a decrease in the signal for my d2-stearic acid over time, and in some cases, I see a small peak for d1-stearic acid. What is happening and how can I prevent it?
-
Answer: This phenomenon is likely due to hydrogen-deuterium (H-D) back-exchange, where the deuterium atoms on your labeled compound are replaced by hydrogen atoms from the surrounding solvent or reagents.[7][8]
Troubleshooting Steps:
-
Control pH: The rate of H-D back-exchange is pH-dependent and is minimized at a pH of around 2.5.[8] Adjust the pH of your samples accordingly, especially during long incubation or storage periods.
-
Maintain Low Temperatures: H-D exchange is temperature-dependent. Keep your samples cold (on ice or in a cooled autosampler) as much as possible during sample preparation and analysis.[8]
-
Minimize Exposure to Protic Solvents: If possible, minimize the time your sample spends in protic solvents (e.g., water, methanol) before analysis. If using LC-MS, use a mobile phase with a low pH (e.g., containing 0.1% formic acid) and a rapid gradient to minimize the time on the column.[9]
-
Use Aprotic Solvents for Storage: For long-term storage, dissolve your this compound standard in a high-purity aprotic solvent and store it at -20°C or -80°C.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common sources of stearic acid contamination in the lab?
-
Q2: What is the best way to clean glassware for sensitive fatty acid analysis?
-
A2: A multi-step cleaning process is recommended. This typically involves washing with a detergent, followed by rinsing with tap water, deionized water, and then high-purity organic solvents like methanol and acetone. For a detailed protocol, see the "Experimental Protocols" section.
-
-
Q3: Can I use disposable plasticware for my experiments with this compound?
-
A3: It is strongly advised to avoid all plasticware. If unavoidable, it is crucial to test the specific brand and lot of plasticware for leachable contaminants by running blanks. Pre-rinsing the plasticware with your extraction solvent may help reduce surface contamination, but it may not eliminate it completely as compounds can leach from within the plastic matrix.[2]
-
-
Q4: How should I store my this compound standard?
-
A4: this compound should be stored as a solid at -20°C.[10] For preparing stock solutions, use a high-purity aprotic solvent and store the solution at -20°C or -80°C in a glass vial with a PTFE-lined cap.
-
-
Q5: Is H-D back-exchange a significant problem for this compound?
-
A5: Yes, it can be, especially under non-optimal conditions. The deuterium atoms on the 9 and 10 positions are on a carbon backbone and are generally stable, but they can be susceptible to exchange under certain pH and temperature conditions.[7][11] It is crucial to control the pH (ideally around 2.5) and temperature (keep cold) of your samples to minimize this effect.[8]
-
Data Presentation
Table 1: Common Contaminants Leached from Plastic Labware
| Contaminant Class | Specific Examples | Common Source | Potential Impact on Analysis |
| Slip Agents | Oleamide, Stearamide, Erucamide | Polypropylene tubes, pipette tips | Direct interference with stearic acid peak, ion suppression |
| Biocides | Quaternary ammonium compounds | Polypropylene plastics | Can affect biological assays and potentially interfere with MS analysis |
| Plasticizers | Phthalates | Various plastics | Can cause background noise and interfere with chromatography |
Table 2: Influence of Experimental Conditions on H-D Back-Exchange
| Parameter | Condition | Effect on H-D Back-Exchange Rate | Recommendation |
| pH | Acidic (<2.5) or Basic (>7) | Increased | Maintain pH around 2.5[8] |
| Neutral (7) | Moderate | Adjust to pH 2.5 if possible | |
| Temperature | High (e.g., room temp or above) | Significantly Increased | Keep samples on ice or cooled[8] |
| Low (e.g., 0-4°C) | Minimized | Maintain low temperatures throughout | |
| Solvent | Protic (e.g., water, methanol) | Promotes Exchange | Minimize exposure time, use aprotic solvents for storage |
| Aprotic (e.g., hexane, acetonitrile) | Inert | Preferred for sample storage and reconstitution | |
| Time | Longer exposure | Increased Exchange | Work efficiently and minimize sample processing time |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Fatty Acid Analysis
-
Detergent Wash: Manually scrub glassware with a laboratory-grade detergent (e.g., Alconox or Liquinox) in hot tap water.
-
Tap Water Rinse: Rinse the glassware thoroughly with hot tap water at least six times.
-
Deionized Water Rinse: Rinse the glassware with deionized water at least six times.
-
Solvent Rinse: In a fume hood, rinse the glassware three times with high-purity methanol, followed by three rinses with high-purity acetone.
-
Drying: Allow the glassware to air dry on a clean rack or in a drying oven. To prevent contamination from dust, you can loosely cover the openings with aluminum foil that has been pre-rinsed with hexane.
-
Baking (Optional but Recommended): For ultra-sensitive analyses, bake the glassware in a muffle furnace at a high temperature (e.g., 450-550°C) for several hours to pyrolyze any remaining organic residues.
Protocol 2: Sample Preparation and Analysis of Stearic Acid using this compound as an Internal Standard (GC-MS)
This is a general protocol that should be optimized for your specific matrix and instrumentation.
-
Sample Preparation:
-
To a clean glass tube, add your sample (e.g., plasma, tissue homogenate).
-
Spike the sample with a known amount of this compound solution (in a suitable solvent).
-
-
Lipid Extraction (Folch Method):
-
Add chloroform:methanol (2:1, v/v) to the sample.
-
Vortex thoroughly for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 14% boron trifluoride in methanol (BF3-methanol) and heat at 100°C for 30 minutes.
-
Cool the sample and add hexane and water. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Inject the FAME extract onto a suitable GC column (e.g., a polar capillary column like those with a polyethylene glycol stationary phase).
-
GC Conditions (Example):
-
Inlet temperature: 250°C
-
Oven program: Start at 100°C, ramp to 240°C at 3°C/min.
-
Carrier gas: Helium
-
-
MS Conditions (Example for Electron Ionization - EI):
-
Acquire data in Selected Ion Monitoring (SIM) mode.
-
Monitor the following ions (as methyl esters):
-
Unlabeled Stearic Acid Methyl Ester: m/z 298 (molecular ion), 255, 143, 87, 74.
-
This compound Methyl Ester: m/z 300 (molecular ion).
-
-
-
Quantify the unlabeled stearic acid by comparing its peak area to that of the this compound internal standard.
-
Visualizations
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
Ensuring long-term stability of Stearic acid-9,10-d2 stock solutions
This technical support center provides guidance on ensuring the long-term stability of Stearic acid-9,10-d2 stock solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound stock solutions.
Question: My this compound stock solution appears cloudy or has visible particulates.
Answer:
Cloudiness or precipitation in your stock solution can be caused by several factors:
-
Incomplete Solubilization: The standard may not be fully dissolved. Try gentle warming or sonication to aid dissolution.[1] Ensure the chosen solvent is appropriate for stearic acid.
-
Low Storage Temperature: If the solution was stored at a very low temperature, the stearic acid might have precipitated out of the solution. Allow the solution to warm to room temperature and vortex gently to redissolve.
-
Moisture Absorption: Stearic acid is hygroscopic and can absorb moisture, which may lead to clumping and precipitation.[2] Ensure that the stock solution is stored in a tightly sealed container.
Question: I am observing unexpected peaks or mass shifts in my analytical results (e.g., LC-MS, GC-MS).
Answer:
Unexpected peaks or mass shifts can indicate contamination or degradation of your stock solution.
-
Contamination: Impurities may have been introduced from storage containers or handling equipment. Always use glass containers with Teflon-lined caps for organic solutions.[1] Plastic containers are not recommended as plasticizers can leach into the solvent.[1]
-
Degradation: Stearic acid can degrade over time, especially if exposed to heat, light, or oxygen. Common degradation pathways include oxidation and decarboxylation.[3] Store stock solutions at recommended temperatures and protect them from light.
-
Deuterium Exchange: While the deuterium atoms on the carbon backbone of this compound are generally stable, there is a small possibility of H/D exchange under certain conditions, such as in the presence of protic solvents and at non-neutral pH.[4][5] It is recommended to maintain a neutral pH for your solutions.[4]
Question: I am experiencing poor signal intensity or inconsistent results in my experiments.
Answer:
Poor signal intensity or inconsistent results can be a sign of a degraded or improperly prepared stock solution.
-
Incorrect Concentration: This could be due to solvent evaporation or incomplete dissolution. It is advisable to prepare fresh dilutions from your stock solution for each experiment.
-
Degradation of the Standard: The lipid may have oxidized or hydrolyzed due to improper storage.[1] Ensure that the standard was stored at the correct temperature (≤ -16°C) and avoid repeated freeze-thaw cycles.[1]
-
Adsorption to Surfaces: Fatty acids can adsorb to plastic surfaces. Use glass or polypropylene vials and pipette tips to minimize this effect.
Frequently Asked Questions (FAQs)
Question: What are the recommended storage conditions for this compound stock solutions?
Answer:
For long-term stability, this compound stock solutions should be stored at -20°C or lower in a tightly sealed glass vial with a Teflon-lined cap to prevent solvent evaporation and contamination.[1][6] For shorter periods, storage at 2-8°C may be acceptable, but it is crucial to monitor for any signs of precipitation. The solution should be protected from light and oxygen.
Question: What is the expected shelf life of a this compound stock solution?
Answer:
When stored properly at -20°C or -80°C, a stock solution of stearic acid can be stable for one to two years.[6] However, the actual shelf life will depend on the solvent used, the concentration, and the frequency of use (which can introduce contaminants and moisture). It is best practice to prepare fresh stock solutions periodically and to verify the concentration and purity if the solution has been stored for an extended period.
Question: What solvents are suitable for preparing this compound stock solutions?
Answer:
Stearic acid is soluble in many common organic solvents such as ethanol, methanol, chloroform, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific requirements of your experiment. For cell-based assays, it is common to dissolve stearic acid in a small amount of ethanol or DMSO and then dilute it in culture medium containing bovine serum albumin (BSA) to enhance solubility and cellular uptake.[7]
Question: How can I check the stability of my this compound stock solution?
Answer:
The stability of your stock solution can be assessed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These techniques can be used to check for the presence of degradation products and to confirm the purity and concentration of the stearic acid-d2.
Quantitative Data
The following table provides illustrative data on the stability of a generic deuterated fatty acid stock solution under different storage conditions. Note that specific stability data for this compound may vary.
| Storage Temperature | Purity after 6 months | Purity after 12 months | Purity after 24 months |
| -80°C | >99% | >99% | >98% |
| -20°C | >99% | >98% | >95% |
| 4°C | ~95% | ~90% | Not Recommended |
| Room Temperature | <90% | Not Recommended | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous ethanol (or other suitable solvent)
-
Sterile glass vial with a Teflon-lined cap
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]
-
Weigh the desired amount of this compound using an analytical balance and transfer it to the glass vial.
-
Add the calculated volume of anhydrous ethanol to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution.[1]
-
Store the stock solution at -20°C or lower, protected from light.
-
Protocol 2: Assessment of Stock Solution Purity by GC-MS
-
Derivatization (to form a volatile ester, e.g., FAME):
-
Take an aliquot of the stock solution and evaporate the solvent under a stream of nitrogen.
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol to the dried sample.
-
Cap the vial and heat at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the fatty acid methyl ester (FAME) to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scan range m/z 50-500.
-
-
Data Analysis:
-
Identify the peak corresponding to stearic acid-d2 methyl ester based on its retention time and mass spectrum.
-
Assess the purity by calculating the peak area of the compound of interest relative to the total peak area of all compounds in the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound stock solutions.
Caption: Simplified potential degradation pathways for stearic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Stearic Acid Shelf Life | Candeliss [candelisscandles.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Stearic Acid-9,10-d2 as a Robust Internal Standard for Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of fatty acids is paramount. The use of an internal standard is a cornerstone of reliable analytical methodology, correcting for variations in sample preparation and instrument response.[1] This guide provides a comprehensive comparison of Stearic acid-9,10-d2 against other common internal standards used in fatty acid analysis, supported by experimental data and detailed protocols.
This compound is a deuterated form of the ubiquitous saturated fatty acid, stearic acid, making it an ideal internal standard for mass spectrometry-based quantification.[2] Its chemical and physical properties closely mirror those of its non-labeled counterpart, ensuring it behaves similarly throughout extraction, derivatization, and chromatographic separation, thus providing superior accuracy and precision.[3][4]
Comparison of Internal Standards for Fatty Acid Analysis
The selection of an appropriate internal standard is critical and depends on the specific fatty acids being analyzed and the analytical platform. The ideal internal standard should not be naturally present in the sample, should have similar chemical properties to the analytes of interest, and should not interfere with the detection of other compounds.[5]
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Fatty Acids | This compound , Palmitic acid-d3, Oleic acid-d2, Arachidonic acid-d8 | Co-elutes with the analyte, providing the most accurate correction for sample loss and ionization suppression.[3][4] High chemical similarity. No natural abundance.[1] | Higher cost compared to other options. A specific deuterated standard may be needed for each analyte for the highest accuracy. |
| Odd-Chain Fatty Acids | Heptadecanoic acid (C17:0), Nonadecanoic acid (C19:0), Tricosanoic acid (23:0) | Lower cost. Commercially available.[6][7][8] | May be present in some biological samples, leading to analytical interference.[1] Chromatographic and mass spectrometric responses may differ from even-chain analytes. |
| Other Non-Endogenous Compounds | Triheptadecanoin (for total fatty acid analysis) | Useful for assessing the efficiency of the entire workflow, including hydrolysis.[9] | Chemical and physical properties can differ significantly from free fatty acids. |
Performance Data: this compound vs. Alternatives
The validation of an analytical method involves assessing several key performance parameters. Below is a summary of typical performance data for methods employing deuterated internal standards compared to odd-chain fatty acids.
| Parameter | Deuterated Standards (e.g., Stearic acid-d2) | Odd-Chain Fatty Acids (e.g., C17:0) |
| Accuracy (Recovery) | Typically >90%[10] | 80% - 110%[5][6] |
| Precision (RSD) | Intraday: <10%, Interday: <15%[9][11] | Intraday: <2%, Interday: <1% (for specific analytes)[5] |
| Linearity (R²) | >0.99[6] | >0.99[5][6] |
| Limit of Quantification (LOQ) | Can reach low ng/mL to µg/mL levels[5][12] | Typically in the µg/mL range[5] |
Experimental Protocols
Accurate fatty acid analysis relies on meticulous and standardized procedures. The following is a generalized protocol for the analysis of total fatty acids in a biological matrix (e.g., plasma, cells, or tissue) using this compound as an internal standard, primarily by Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To a known quantity of the biological sample (e.g., 100 µL of plasma or 1x10^6 cells), add a precise amount of this compound solution in a suitable organic solvent.[9][13]
-
Lipid Extraction: Perform a lipid extraction using the Folch method (chloroform:methanol, 2:1, v/v) or a similar procedure.[9][14] Vortex the sample vigorously and centrifuge to separate the organic and aqueous layers.
-
Collection: Carefully collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.
Saponification and Derivatization (Transesterification)
-
Saponification (for total fatty acids): To cleave fatty acids from complex lipids, add a solution of NaOH or KOH in methanol and heat the sample.[13]
-
Acidification: Neutralize the sample with an acid (e.g., HCl) to protonate the free fatty acids.[13]
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): Add a methylating agent such as 14% boron trifluoride in methanol (BF3-methanol) and heat at 100°C for 30 minutes.[14] This reaction converts the fatty acids into their more volatile methyl esters, which are suitable for GC analysis.
-
FAME Extraction: After cooling, add water and an organic solvent like hexane to extract the FAMEs. Collect the organic layer and dry it again under nitrogen.[14]
-
Reconstitution: Reconstitute the dried FAMEs in a small, known volume of a suitable solvent (e.g., hexane or isooctane) for injection into the GC-MS.[13][14]
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a polar capillary column, such as a DB-23 or equivalent, for optimal separation of FAMEs.[14]
-
Injection: Inject 1 µL of the reconstituted sample in splitless mode.[9]
-
Temperature Program: A typical temperature gradient starts at a lower temperature (e.g., 70-150°C) and ramps up to a higher temperature (e.g., 220-270°C) to elute fatty acids of increasing chain length and unsaturation.[3][9]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for each target fatty acid and for this compound.[9]
-
Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of this compound. Process these standards in the same manner as the samples.
-
Data Analysis: The concentration of each fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.[14]
Visualizing the Workflow
The following diagram illustrates the key steps in the validation and quantification process for fatty acid analysis using an internal standard.
Caption: Experimental workflow for fatty acid analysis using an internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a superior approach for the quantitative analysis of fatty acids. Its chemical similarity to the endogenous analyte ensures it effectively tracks the analyte through all stages of sample preparation and analysis, correcting for potential losses and matrix effects.[3][4] While other internal standards like odd-chain fatty acids are available and can be effective, they carry a higher risk of analytical interference due to their potential natural occurrence.[1] For researchers requiring the highest levels of accuracy and precision in their fatty acid quantification, the validation and implementation of this compound is a highly recommended strategy.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repo.unand.ac.id [repo.unand.ac.id]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pure.au.dk [pure.au.dk]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of Stearic Acid-9,10-d2: Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of deuterated stable isotopes, such as Stearic acid-9,10-d2, is paramount in metabolic research, drug development, and various scientific disciplines. This internal standard is crucial for the precise measurement of endogenous stearic acid by correcting for sample loss and analytical variability.[1] This guide provides a comprehensive cross-validation of the primary analytical methods employed for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a synthesis of their performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Quantification Methods
The choice of an analytical technique for the quantification of this compound is contingent on factors such as the required sensitivity, sample matrix complexity, desired analytical throughput, and the availability of instrumentation. The following table summarizes the key performance parameters of GC-MS, LC-MS, and NMR spectroscopy for the analysis of deuterated fatty acids.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile fatty acid derivatives (e.g., methyl esters) based on their boiling points and polarity, followed by mass-based detection and quantification. | Separation of fatty acids in their native or derivatized form based on their polarity, followed by mass-based detection and quantification. | Quantification based on the direct proportionality of the NMR signal integral to the number of atomic nuclei.[2] |
| Sample Preparation | Requires lipid extraction and derivatization to volatile esters (e.g., fatty acid methyl esters - FAMEs).[3] | Can analyze underivatized fatty acids, although derivatization is sometimes used to improve ionization efficiency.[4] | Minimal sample preparation is required, often just dissolution in a deuterated solvent.[5] |
| Sensitivity | High sensitivity, with Limits of Detection (LOD) typically in the low ng/mL to pg/mL range. | Very high sensitivity, with Limits of Detection (LOD) often in the low ng/mL to pg/mL range. A reported method for d7-stearic acid had an LOD of 100 nM.[4] | Lower sensitivity compared to mass spectrometry-based methods. |
| Selectivity | High selectivity is achieved through chromatographic separation and mass filtering. | High selectivity is achieved through chromatographic separation and specific mass transitions (in MS/MS). | Provides detailed structural information, but can suffer from signal overlap in complex mixtures. |
| Accuracy | High accuracy, often with reported values >90%. | High accuracy, with a reported method for d7-stearic acid showing >90% accuracy.[4] | Generally good accuracy, with results often in good agreement with GC.[6] |
| Precision | High precision, with Relative Standard Deviations (RSDs) typically below 15%. Inter-laboratory studies show RSDs generally < 20%.[7] | High precision, with a reported method for d7-stearic acid showing >88% precision.[4] | Good precision, but can be affected by factors like signal-to-noise ratio. |
| Throughput | Moderate throughput due to derivatization steps and chromatographic run times. | Higher throughput is possible with modern UPLC systems and simpler sample preparation. | Relatively high throughput for simple mixtures, as acquisition times can be short. |
| Key Advantages | Well-established, robust, and highly sensitive method with extensive libraries for compound identification. | High sensitivity and specificity, with the ability to analyze a wide range of lipids with minimal sample preparation. | Non-destructive, provides detailed structural information, and requires no chemical derivatization. |
| Key Limitations | The derivatization step can introduce variability and is time-consuming. | Matrix effects can suppress or enhance ionization, potentially affecting accuracy. | Lower sensitivity and potential for signal overlap in complex samples.[8] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following sections provide representative protocols for the quantification of this compound using GC-MS, LC-MS, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To quantify this compound in a biological matrix after conversion to its fatty acid methyl ester (FAME).
-
Lipid Extraction:
-
Homogenize the sample (e.g., plasma, tissue) in a mixture of chloroform and methanol (2:1, v/v).
-
Add an internal standard (e.g., a deuterated fatty acid not present in the sample, like C17:0-d3).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Transesterification to FAMEs:
-
Reconstitute the dried lipid extract in a known volume of toluene.
-
Add 1% sulfuric acid in methanol and incubate at 50°C for 2 hours.
-
Add a saturated sodium chloride solution to stop the reaction.
-
Extract the FAMEs with hexane.
-
Collect the upper hexane layer and dry it under nitrogen.[3]
-
-
GC-MS Analysis:
-
Reconstitute the FAMEs in a suitable solvent (e.g., hexane).
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless injection.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C at 4°C/min, and hold for 5 minutes.[3]
-
Carrier Gas: Helium.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound methyl ester and the internal standard.
-
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of this compound methyl ester and a constant concentration of the internal standard.
-
Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Objective: To directly quantify this compound in a biological matrix.
-
Sample Preparation:
-
To a plasma sample, add a protein precipitation solvent (e.g., cold methanol) containing an internal standard (e.g., C17:0-d3).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate stearic acid from other fatty acids.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by analyzing standards containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Calculate the concentration of this compound in the samples based on the peak area ratios relative to the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To quantify this compound in a purified lipid extract.
-
Sample Preparation:
-
Dissolve a known weight of the lipid extract containing this compound in a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., tetramethylsilane - TMS, or another compound with a known concentration and non-overlapping signals).
-
-
¹H-NMR Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
A standard ¹H pulse sequence.
-
Ensure a sufficient relaxation delay to allow for complete magnetization recovery for accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Quantification:
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the area of a specific, well-resolved proton signal corresponding to this compound (e.g., the methyl protons at ~0.88 ppm). Note that the signals from the C9 and C10 positions will be absent due to deuteration.
-
Integrate the area of a signal from the internal standard.
-
Calculate the concentration of this compound based on the ratio of the integral of its signal to the integral of the internal standard's signal, taking into account the number of protons contributing to each signal and the known concentration of the internal standard.[5][6]
-
Mandatory Visualization
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the quantification of this compound by GC-MS, LC-MS, and NMR.
Caption: Workflow for this compound quantification by GC-MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Application of 1H Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC) and Ultraviolet–Visible (UV-Vis) Spectroscopy Techniques to the Analysis of the Fatty Acid Profile as Quality of Argan Oil [mdpi.com]
- 6. aocs.org [aocs.org]
- 7. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Ensuring Reproducibility in Deuterated Fatty Acid Analysis: An Inter-Laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of deuterated fatty acids is paramount for robust study outcomes. These isotopically labeled molecules are invaluable tools in metabolic research, drug development, and clinical diagnostics, serving as tracers to elucidate biochemical pathways and determine the fate of fatty acids in vivo. However, variability in analytical methods across laboratories can lead to inconsistent results, hindering scientific progress and collaboration.
This guide provides a framework for an inter-laboratory comparison of deuterated fatty acid analysis, offering insights into expected performance and best practices. The data presented herein is a synthesis of typical performance characteristics derived from proficiency testing programs and validation studies for fatty acid analysis, providing a benchmark for laboratories to assess their own methodologies.[1][2][3]
Experimental Design for an Inter-Laboratory Comparison
A successful inter-laboratory comparison, often termed a round-robin study, is crucial for establishing the reproducibility and reliability of an analytical method. The fundamental workflow involves the distribution of identical, well-characterized samples to multiple participating laboratories for analysis. The results are then collated and statistically analyzed to assess inter-laboratory variability.
References
Assessing the Kinetic Isotope Effect of Stearic Acid-9,10-d2 in Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of using Stearic acid-9,10-d2 to assess the kinetic isotope effect (KIE) in enzymatic reactions, primarily focusing on its interaction with stearoyl-CoA desaturase (SCD). Due to a lack of directly published quantitative KIE data for this specific substrate with SCD, this guide synthesizes information from analogous systems and established biochemical principles to offer a predictive overview and a framework for future experimentation.
Introduction to the Kinetic Isotope Effect with this compound
This compound is a stable isotope-labeled version of stearic acid, a ubiquitous saturated fatty acid. The substitution of hydrogen with deuterium at the C-9 and C-10 positions makes it a powerful tool for investigating the mechanisms of enzymes that catalyze reactions involving C-H bond cleavage at these sites. The most prominent of these enzymes is stearoyl-CoA desaturase (SCD), a key enzyme in fatty acid metabolism.
SCD introduces a double bond between the 9th and 10th carbons of stearoyl-CoA to produce oleoyl-CoA.[1][2] The reaction mechanism is understood to involve the sequential removal of hydrogen atoms, first from the C-9 and then from the C-10 position.[2] Because the C-D bond is stronger than the C-H bond, a slower reaction rate is expected when this compound is used as a substrate compared to its non-deuterated counterpart. This rate difference, known as the kinetic isotope effect (KIE), provides direct evidence for C-H bond cleavage in the rate-determining step of the reaction.
Comparison of Methodologies for Assessing Enzyme Kinetics
While direct measurement of the KIE using this compound offers mechanistic insight, other methods are also employed to study the kinetics of stearic acid-metabolizing enzymes. The table below compares these approaches.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| This compound with Mass Spectrometry or NMR | Measures the differential rate of conversion of deuterated vs. non-deuterated substrate. | Direct quantitative measure of the kinetic isotope effect (kH/kD), providing evidence for C-H bond cleavage in the rate-limiting step. | High specificity; provides deep mechanistic insight; non-radioactive. | No published KIE data for SCD currently available; requires sensitive mass spectrometry or NMR instrumentation. |
| ¹³C-Labeled Stearic Acid | Traces the incorporation of the ¹³C label into the product pool. | Measures overall enzyme activity and flux through the pathway. | Non-radioactive; can be used for flux analysis in cellular systems.[3] | Does not provide a direct measure of the KIE for C-H bond cleavage. |
| Radiolabeled Stearic Acid (e.g., ¹⁴C or ³H) | Measures the incorporation of radioactivity from the substrate into the product. | Highly sensitive measurement of overall enzyme activity. | High sensitivity; well-established methodology.[4] | Involves handling of radioactive materials with associated safety and disposal concerns. |
| Non-Isotopic Methods (Enzyme Inhibition) | Measures the change in the ratio of product to substrate (e.g., oleic acid to stearic acid) after applying a known enzyme inhibitor. | Provides an index of enzyme activity in a given biological sample (e.g., the desaturation index).[2] | Does not require labeled substrates; can be applied to complex biological samples. | Indirect measure of enzyme activity; can be confounded by other metabolic pathways affecting substrate or product levels. |
Experimental Protocols
Protocol for Determining the Kinetic Isotope Effect of this compound with Stearoyl-CoA Desaturase
This protocol is a proposed methodology based on established techniques for measuring fatty acid desaturase activity.[5][6]
1. Preparation of Microsomes:
-
Isolate liver or another tissue of interest expressing SCD.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).
-
Perform differential centrifugation to pellet the microsomal fraction, which contains the endoplasmic reticulum and thus SCD.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. In Vitro Desaturase Assay:
-
Prepare reaction mixtures containing:
-
Microsomal protein (e.g., 100-200 µg)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Cofactors: NADH, ATP, Coenzyme A, and MgCl₂
-
A mixture of unlabeled stearic acid and this compound at a known ratio (e.g., 1:1) and final concentration.
-
-
Initiate the reaction by adding the substrates.
-
Incubate at 37°C for a specified time, ensuring the reaction remains in the linear range (e.g., 10-20 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.
3. Lipid Extraction and Derivatization:
-
Acidify the reaction mixture and extract the total fatty acids using an organic solvent (e.g., hexane).
-
Evaporate the solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF₃ in methanol or diazomethane). This step is crucial for analysis by gas chromatography.
4. GC-MS Analysis:
-
Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column to separate stearic acid methyl ester from oleic acid methyl ester.
-
Monitor the ions corresponding to the unlabeled (d0) and deuterated (d2) forms of both the substrate (stearic acid) and the product (oleic acid).
-
Quantify the peak areas for each isotopic form of the substrate and product.
5. Calculation of the Kinetic Isotope Effect:
-
The KIE can be determined using the competitive method, which is highly precise.[7] The effect on V/K is calculated from the isotopic composition of the remaining substrate or the product formed at a low extent of reaction.
-
The ratio of the rates of reaction of the light (kH) and heavy (kD) isotopes is calculated from the change in the isotope ratio in the substrate and/or product pools over the course of the reaction.
Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic fate of Stearoyl-CoA.
Experimental Workflow
Caption: Workflow for KIE determination.
Conclusion
The use of this compound holds significant promise for elucidating the reaction mechanism of stearoyl-CoA desaturase and other enzymes that act on stearic acid. Based on the C-H bond cleavage integral to the desaturation reaction, a measurable kinetic isotope effect is strongly anticipated. While direct experimental data for this specific isotopologue with SCD is not yet available in the literature, the methodologies for its determination are well-established. The experimental framework provided in this guide offers a robust starting point for researchers aiming to perform these crucial mechanistic studies. The insights gained from such experiments will be invaluable for understanding the fundamental biochemistry of fatty acid metabolism and for the development of novel therapeutics targeting these pathways.
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of stable isotope-labeled fatty acids to measure desaturase activities with negative chemical ionization GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Quantitative Analysis of Stearic Acid-9,10-d2 Versus Other Deuterated Fatty Acid Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Stearic acid-9,10-d2 with other commercially available deuterated stearic acid standards and other relevant deuterated fatty acids used in quantitative mass spectrometry. The selection of an appropriate internal standard is critical for the accuracy and precision of analytical methods. This document aims to assist researchers in making informed decisions by presenting available data on purity, stability, and application, alongside detailed experimental protocols.
Comparative Analysis of Deuterated Stearic Acid Standards
While direct head-to-head experimental comparisons in peer-reviewed literature are limited, a comparative analysis can be constructed from commercially available product specifications. The following table summarizes key quantitative data for this compound and other common deuterated stearic acid analogs.
Table 1: Comparison of Commercially Available Deuterated Stearic Acid Standards
| Parameter | This compound | Stearic acid-d3 (methyl-d3) | Stearic acid-d35 |
| Chemical Formula | C₁₈H₃₄D₂O₂ | C₁₈H₃₃D₃O₂ | C₁₈HD₃₅O₂ |
| Molecular Weight | ~286.5 g/mol | ~287.5 g/mol | ~319.7 g/mol |
| Deuterium Location | C9 and C10 positions | Methyl group | Fully deuterated chain |
| Chemical Purity | ≥95% (as Stearic Acid)[1] | ≥98%[2] | ≥99% (CP) |
| Isotopic Purity | ≥99% deuterated forms (d1-d2)[1][3] | ≥98% | 98 atom % D |
| Stability | ≥ 4 years at -20°C[1][3] | Store at room temperature[2] | Store at room temperature |
| Supplier Example | Cayman Chemical[1][3] | Cambridge Isotope Laboratories[2] | Sigma-Aldrich, Cambridge Isotope Laboratories[4] |
Considerations for Standard Selection:
-
This compound: With deuterium atoms placed in the middle of the fatty acid chain, it is less likely to undergo H/D exchange during sample preparation compared to labels at more labile positions. Its mass shift of +2 amu is sufficient to distinguish it from the unlabeled analyte in most mass spectrometers.
-
Stearic acid-d3 (methyl-d3): The deuterium label is on the methyl group at the end of the acyl chain. This standard is also widely used.
-
Stearic acid-d35: This fully deuterated standard provides a significant mass shift (+35 amu), which can be advantageous in avoiding any potential isotopic overlap with the analyte's natural isotope distribution. However, extensive deuteration can sometimes lead to slight differences in chromatographic retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect"[5][6]. This can potentially impact quantification if the analyte and standard elute into regions with different matrix effects[5][7][8].
The choice of standard will depend on the specific requirements of the assay, including the complexity of the sample matrix and the resolution of the chromatographic system. For most applications, a standard with a lower degree of deuteration, such as this compound or Stearic acid-d3, is sufficient and may be more likely to co-elute perfectly with the analyte.
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of fatty acids using deuterated internal standards with Gas Chromatography-Mass Spectrometry (GC-MS), a commonly employed technique.
-
To 100 µL of plasma, add 10 µL of a deuterated internal standard mix, including this compound, at a known concentration.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
To the dried lipid extract, add 1 mL of 2% methanolic sulfuric acid.
-
Cap the tube tightly and heat at 50°C for 2 hours.
-
Allow the tube to cool to room temperature.
-
Add 1.5 mL of 0.9% NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and then centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column.
-
Oven Program: Start at 130°C, hold for 1 min, ramp to 170°C at 6.5°C/min, then ramp to 215°C at 2.75°C/min and hold for 12 min, finally ramp to 230°C at 40°C/min and hold for 3 min.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each FAME and its corresponding deuterated internal standard.
Mandatory Visualizations
Caption: Simplified metabolic pathway of stearic acid.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Stearic acid (methyl-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1154-0.25 [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Stearic acid (Dââ , 98%) - Cambridge Isotope Laboratories, DLM-379-1 [isotope.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. myadlm.org [myadlm.org]
Benchmarking Stearic Acid-9,10-d2: A Comparative Guide to Internal Standards in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. This is particularly true in the field of lipidomics, where the complexity of biological matrices can significantly impact analytical outcomes. This guide provides an objective comparison of Stearic acid-9,10-d2 as an internal standard against other commonly used alternatives for the quantification of stearic acid and other fatty acids. The information presented herein is supported by a synthesis of established analytical principles and data from various validation studies.
The Critical Role of Internal Standards
Internal standards (IS) are essential in mass spectrometry-based quantification to correct for variations that can occur at multiple stages of an analytical workflow, including sample extraction, derivatization, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, ensuring that it is equally affected by these variations.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard for their ability to co-elute with the analyte and experience similar matrix effects.[3]
Performance Comparison of Internal Standards for Fatty Acid Analysis
The selection of an appropriate internal standard is a critical step in method development. While this compound is specifically designed for the quantification of stearic acid, its performance can be benchmarked against other deuterated analogs and non-isotopically labeled standards.[4]
Table 1: Quantitative Performance Comparison of Internal Standards for Stearic Acid Quantification
| Internal Standard Type | Analyte | Recovery (%) | Linearity (R²) | Precision (RSD %) | Matrix Effect (%) | Key Considerations |
| This compound | Stearic Acid | 95 - 105 | > 0.99 | < 10 | 90 - 110 | Structurally very similar to the analyte, leading to good co-elution and matrix effect compensation. The position of deuterium labels on the alkyl chain minimizes the risk of back-exchange. |
| Stearic acid-d35 | Stearic Acid | 93 - 107 | > 0.99 | < 10 | 88 - 112 | High degree of deuteration provides a significant mass shift, reducing potential for isotopic crosstalk. May exhibit a slight chromatographic shift (isotope effect).[5] |
| Stearic acid-d3 | Stearic Acid | 94 - 106 | > 0.99 | < 10 | 89 - 111 | Lower cost compared to highly deuterated analogs. Minimal isotope effect expected. |
| Heptadecanoic acid (C17:0) | Stearic Acid | 85 - 115 | > 0.98 | < 15 | 75 - 125 | An odd-chain fatty acid not typically endogenous in many sample types. May not perfectly co-elute with stearic acid, potentially leading to differential matrix effects. |
Note: The data presented in this table is a representative summary based on typical performance characteristics observed in various lipidomics studies and does not represent a direct head-to-head experimental comparison.
Experimental Protocols
To objectively evaluate the performance of different internal standards, a rigorous validation protocol should be followed. Below is a detailed methodology for a comparative assessment of internal standards for the quantification of stearic acid in human plasma.
Objective
To compare the performance of this compound, Stearic acid-d35, and Heptadecanoic acid (C17:0) as internal standards for the quantification of stearic acid in human plasma using LC-MS/MS.
Materials and Reagents
-
Stearic acid standard
-
This compound
-
Stearic acid-d35
-
Heptadecanoic acid (C17:0)
-
Human plasma (pooled)
-
Methanol, Chloroform, Acetonitrile (LC-MS grade)
-
Formic acid
Sample Preparation: Lipid Extraction
-
Spiking: To 100 µL of human plasma, add a known concentration of the respective internal standard (this compound, Stearic acid-d35, or Heptadecanoic acid).
-
Extraction: Perform a liquid-liquid extraction using a modified Folch method. Add 2:1 (v/v) chloroform:methanol to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.
-
Collection: Carefully collect the lower organic layer containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the separation of stearic acid from other fatty acids and matrix components.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of stearic acid and the internal standards.
-
Data Analysis
-
Calibration Curve: Prepare a calibration curve by plotting the peak area ratio of the stearic acid standard to the internal standard against the concentration of the stearic acid standard.
-
Quantification: Determine the concentration of stearic acid in the plasma samples by interpolating the peak area ratio from the calibration curve.
-
Performance Evaluation: Calculate recovery, linearity, precision (intra-day and inter-day), accuracy, and matrix effect for each internal standard.
Visualizing the Workflow and Rationale
To better understand the experimental and logical flow, the following diagrams are provided.
Caption: Workflow for comparing internal standard performance.
Caption: The role of an internal standard in quantitative analysis.
Conclusion
The selection of an appropriate internal standard is a critical decision in quantitative mass spectrometry. This compound offers an excellent choice for the quantification of stearic acid due to its high structural similarity, which allows for effective correction of analytical variability. While other deuterated analogs like Stearic acid-d35 and non-isotopically labeled standards such as Heptadecanoic acid are also viable options, the ideal internal standard will ultimately depend on the specific requirements of the assay, including cost, availability, and the complexity of the sample matrix. For the highest level of accuracy and precision, a stable isotope-labeled internal standard that closely mimics the analyte's behavior, such as this compound, is generally recommended. Rigorous method validation is essential to confirm the chosen internal standard's performance for a given application.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Stearic Acid-9,10-d2: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of stearic acid-9,10-d2, a non-radioactive, stable isotope-labeled compound. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental responsibility.
Immediate Safety and Handling Precautions
While stearic acid is generally considered non-hazardous, proper laboratory hygiene and safety practices are essential. This compound shares the same chemical properties as its non-labeled counterpart.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use standard laboratory gloves (e.g., nitrile).
-
Body Protection: A lab coat is recommended to prevent contamination of personal clothing.
In Case of Exposure:
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
Stearic acid is a combustible solid and should be kept away from open flames and high temperatures.
Disposal Procedures for this compound
The key takeaway for the disposal of this compound is that because it is labeled with a stable, non-radioactive isotope (deuterium), it does not require the stringent disposal procedures mandated for radioactive waste. The waste can be managed as standard chemical waste. Stable isotope-labeled waste is generally treated similarly to common chemical waste as it poses no radiological threat.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "this compound Waste."
-
Include the full chemical name and note that it is non-radioactive.
-
Do not mix with radioactive waste.
-
-
Containerization:
-
Use a sealable, chemically compatible container for solid waste.
-
For solutions containing this compound, use a labeled, sealed container appropriate for the solvent used.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area for chemical waste.
-
Keep the container closed except when adding waste.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.
-
It is the responsibility of the waste generator to properly characterize the waste according to applicable local, regional, and national regulations.
-
Quantitative Data Summary
The following table summarizes key physical and chemical properties of stearic acid, which are applicable to this compound.
| Property | Value |
| Molecular Formula | C₁₈H₃₄D₂O₂ |
| Appearance | White solid with a mild odor |
| Melting Point | Approximately 69.6 °C (157.3 °F) |
| Boiling Point | 383 °C (721 °F) |
| Flash Point | 196 °C (385 °F) |
| Water Solubility | Insoluble |
| Biodegradability | Readily biodegradable |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving the use of this compound, please refer to your specific research or development plans. The handling and use of this compound should align with standard laboratory procedures for non-hazardous solid organic compounds.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Stearic Acid-9,10-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Stearic acid-9,10-d2, a deuterated form of a common saturated fatty acid. Adherence to these protocols will minimize risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE:
| PPE Category | Item | Specifications and Importance |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against airborne particles and potential splashes. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1] |
| Hand Protection | Nitrile Gloves | Nitrile gloves provide excellent resistance to fatty acids and are the recommended choice for handling this compound.[1][2][3] Always inspect gloves for any signs of degradation or punctures before use and dispose of them properly after handling the compound. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator is necessary when there is a potential for dust formation or when working in poorly ventilated areas.[3][4][5] The type of respirator and cartridge should be selected based on the potential concentration of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
To maintain the isotopic purity of this compound and ensure user safety, the following step-by-step protocol should be followed:
-
Preparation :
-
Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[6]
-
Ensure that all glassware and equipment are thoroughly dry to prevent hydrogen-deuterium exchange, which can compromise the isotopic labeling of the compound.[7]
-
Assemble all necessary PPE before handling the compound.
-
-
Handling :
-
When weighing and transferring the solid compound, take care to avoid creating dust.[4][8]
-
If the compound needs to be dissolved, use an appropriate anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination with atmospheric moisture and subsequent H-D exchange.[7]
-
-
In Case of a Spill :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Compound : Dispose of waste this compound in a designated, sealed, and clearly labeled waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not empty into drains.[5][9][10]
-
Contaminated Materials : Any materials, such as gloves, weighing paper, or pipette tips, that come into contact with the compound should be disposed of as chemical waste.
-
Empty Containers : Empty containers may retain product residue and should be handled as hazardous waste.[8] Do not reuse empty containers.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Essential Personal Protective Equipment for the Oil & Gas Industry [canadasafetytraining.com]
- 2. WHICH GLOVES ARE IDEAL FOR HANDLING FATTY OR OILY FOODS? | Reflexx [reflexx.com]
- 3. leelinework.com [leelinework.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. westliberty.edu [westliberty.edu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
